Cinoctramide
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(E)-1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-22-16-13-15(14-17(23-2)19(16)24-3)9-10-18(21)20-11-7-5-4-6-8-12-20/h9-10,13-14H,4-8,11-12H2,1-3H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGVCMGGLSOVIQ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cinoctramide: A Technical Overview
CAS Number: 28598-08-5
For the attention of: Researchers, scientists, and drug development professionals.
The information that is available is primarily limited to its chemical and physical properties, as indexed in chemical databases.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Cinoctramide are summarized below. This data is primarily sourced from publicly accessible chemical information databases.[1]
| Property | Value | Source |
| CAS Number | 28598-08-5 | PubChem |
| Molecular Formula | C₁₉H₂₇NO₄ | PubChem |
| Molecular Weight | 333.4 g/mol | PubChem |
| IUPAC Name | 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | PubChem |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCCCC2 | PubChem |
| InChI Key | MDGVCMGGLSOVIQ-UHFFFAOYSA-N | PubChem |
Synthesis
Detailed and verified experimental protocols for the synthesis of this compound could not be located in the searched scientific literature or patent filings.
Mechanism of Action
The biological target and mechanism of action of this compound have not been elucidated in the available scientific literature. There are no published studies detailing its signaling pathways or its effects on biological systems.
Experimental Data
A thorough search for in-vitro and in-vivo experimental data, including pharmacological, pharmacokinetic, and toxicological studies of this compound, did not yield any specific results. Consequently, no quantitative data can be presented in tabular format, nor can any experimental protocols be detailed.
Visualizations
Due to the absence of information on signaling pathways, experimental workflows, or logical relationships associated with this compound, no diagrams can be generated using Graphviz.
Conclusion
Based on the conducted research, this compound (CAS Number 28598-08-5) is a chemical entity for which there is a significant lack of publicly available scientific data. While its basic chemical properties are known, there is no information on its synthesis, mechanism of action, or experimental pharmacology. This suggests that it is likely a compound that has not been a subject of significant research and development efforts that have been published in the public domain. For researchers, scientists, and drug development professionals interested in this compound, novel and exploratory research would be required to elucidate its properties and potential applications.
References
Cinoctramide: Unraveling a Limited Scientific History
Despite a thorough investigation of scientific literature and patent databases, detailed information regarding the discovery, synthesis, and pharmacological profile of cinoctramide remains largely unavailable in the public domain. This technical overview serves to consolidate the limited existing data and highlight the current knowledge gaps surrounding this particular chemical entity.
This compound, chemically identified as octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine, possesses a structure that suggests potential pharmacological activity, combining a substituted cinnamic acid moiety with an azocine ring. However, the original research detailing its synthesis, the scientists and institutions behind its discovery, and its initial biological evaluation are not readily accessible in prominent scientific journals or patent filings.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
| Molecular Formula | C₁₉H₂₇NO₄ |
| Molecular Weight | 333.42 g/mol |
| CAS Number | 28598-08-5 |
Synthesis
While the specific, original synthesis protocol for this compound could not be located, its structure suggests a plausible synthetic route involving the condensation of 3,4,5-trimethoxycinnamoyl chloride with azocane (octahydroazocine). This type of amide bond formation is a common reaction in medicinal chemistry.
A generalized synthetic pathway can be proposed as follows:
Figure 1: A plausible synthetic pathway for this compound.
Pharmacological Profile
Conclusion
The history of the discovery and synthesis of this compound is not well-documented in accessible scientific and patent literature. While its chemical structure is known, the absence of published research on its synthesis, pharmacology, and toxicology means that a comprehensive technical guide cannot be constructed at this time. Further investigation into older, less-digitized chemical archives or internal company documents, if they exist, would be necessary to uncover the origins and scientific journey of this compound.
Due to the limited availability of information on this compound, we are unable to provide a more in-depth analysis. However, we would be pleased to generate a detailed technical guide on a more extensively researched compound with a similar structural motif, should you be interested.
Cinoctramide: An Obscure Compound with Undetermined Therapeutic Potential
Researchers, scientists, and drug development professionals should be aware that, despite a comprehensive review of available scientific literature, Cinoctramide remains a compound with largely uncharacterized pharmacological properties. Information regarding its mechanism of action, specific therapeutic targets, and data from preclinical or clinical studies is not publicly available. This guide serves to summarize the existing chemical information and highlight the current knowledge gap surrounding this molecule.
This compound, also known by its chemical name Octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine, is a synthetic organic compound.[1] Its chemical identity is well-established, with a registered CAS number of 28598-08-5.[1]
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for this compound is provided below. This information is derived from the PubChem database.[1]
| Property | Value |
| IUPAC Name | 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
| Molecular Formula | C19H27NO4 |
| Molecular Weight | 333.4 g/mol |
| CAS Number | 28598-08-5 |
| Synonyms | Cinoctramida, Cinoctramidum, Octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine |
Potential Therapeutic Targets: An Unanswered Question
A thorough search of scientific databases and literature reveals a significant lack of research into the biological activity of this compound. While one commercial source makes a passing mention of "neuroprotective properties," this claim is not substantiated by any publicly accessible experimental data, rendering it impossible to validate or explore further at this time.[2]
Consequently, the core of this technical guide—an in-depth exploration of potential therapeutic targets—cannot be constructed. The absence of in vitro and in vivo studies means there is no data to inform on:
-
Binding affinities to any receptor or enzyme.
-
Modulation of any signaling pathways.
-
Pharmacokinetic and pharmacodynamic profiles.
-
Efficacy in any disease models.
Experimental Protocols and Data
The lack of primary research literature makes it impossible to provide any experimental protocols or quantitative data related to this compound.
Signaling Pathways and Experimental Workflows
As no signaling pathways or experimental workflows involving this compound have been described in the scientific literature, no diagrams can be generated.
Logical Relationships
The logical relationship concerning the therapeutic potential of this compound can be visualized as follows:
Conclusion
This compound is a chemically defined molecule with a notable absence of published pharmacological research. For the scientific and drug development community, this presents both a challenge and an opportunity. The compound's structural features may warrant investigation for biological activity, but as it stands, any discussion of its potential therapeutic targets would be purely speculative. Further foundational research is required to determine if this compound holds any therapeutic promise.
References
Cinoctramide and Autoimmune Disease: A Review of Available Scientific Literature
An extensive review of publicly available scientific databases and literature reveals a significant absence of information regarding the role of cinoctramide in autoimmune diseases. As of the current date, there is no discernible research, clinical data, or experimental evidence to support a connection between this compound and the treatment or modulation of autoimmune disorders.
This technical guide was intended to provide researchers, scientists, and drug development professionals with an in-depth analysis of this compound's mechanism of action, its impact on relevant signaling pathways, and a summary of quantitative data from experimental studies in the context of autoimmune disease. However, the foundational scientific information required for such a guide does not appear to exist in the public domain.
Chemical Identity of this compound
This compound is identified by the following chemical properties:
| Property | Value |
| Molecular Formula | C19H27NO4 |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
| CAS Number | 28598-08-5 |
Lack of Biological and Clinical Data
Comprehensive searches for this compound in relation to key terms such as "autoimmune disease," "mechanism of action," "signaling pathway," "immunology," and "clinical trials" did not yield any relevant results. This suggests that this compound has likely not been a primary focus of research in the field of immunology or autoimmune disease.
Consequently, it is not possible to fulfill the core requirements of this technical guide, which were to include:
-
Quantitative Data Presentation: No quantitative data from preclinical or clinical studies on this compound in autoimmune models are available to summarize.
-
Experimental Protocols: Detailed methodologies for key experiments cannot be provided as no such experiments have been published.
-
Signaling Pathway and Workflow Visualization: The absence of information on this compound's mechanism of action precludes the creation of any diagrams representing its potential interactions with cellular signaling pathways or its use in experimental workflows.
Conclusion
While the initial aim was to provide a comprehensive technical resource on this compound and its role in autoimmune disease, the profound lack of available scientific information makes this impossible at this time. The scientific community has not, to date, published research that would allow for an analysis of its potential in this therapeutic area. Therefore, no logical relationships, experimental workflows, or signaling pathways involving this compound in the context of autoimmune disease can be described or visualized.
Future research may uncover a role for this compound in immunology; however, based on the current body of scientific literature, no such role has been established. Researchers and drug development professionals are advised to direct their inquiries towards compounds with a documented history of investigation in the field of autoimmune disease.
Cinoctramide: A Comprehensive Technical Guide for its Role as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Pharmaceutical Intermediates
Pharmaceutical intermediates are crucial chemical compounds that serve as the building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1][2] They are the products of individual steps in a multi-step synthesis and are themselves converted into other substances on the path to the final drug molecule.[][] The purity and quality of these intermediates are of paramount importance as they directly impact the efficacy, safety, and yield of the final API.
Cinoctramide: Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Source |
| IUPAC Name | 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | PubChem |
| CAS Number | 28598-08-5 | [5] |
| Molecular Formula | C₁₉H₂₇NO₄ | [5] |
| Molecular Weight | 333.42 g/mol | [5] |
| Appearance | Expected to be a solid | - |
| Solubility | Expected to be soluble in organic solvents | - |
Synthetic Pathway of this compound
A plausible and efficient synthetic route to this compound can be envisioned through two primary methodologies: an Aldol condensation reaction or an amide coupling reaction. Both pathways utilize readily available starting materials.
Method 1: Aldol Condensation
This approach involves the base-catalyzed condensation of 3,4,5-trimethoxybenzaldehyde with a suitable N-acylated azocane.
Reaction Scheme:
Caption: Aldol condensation pathway for this compound synthesis.
Detailed Experimental Protocol (Hypothetical):
-
Preparation of the Reaction Mixture: To a solution of 1-(azocan-1-yl)ethan-1-one (1.0 eq) in ethanol (10 volumes), add 3,4,5-trimethoxybenzaldehyde (1.1 eq).[6]
-
Reaction Initiation: Add a 10% aqueous solution of potassium hydroxide (2 volumes) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into cold water. The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Method 2: Amide Coupling
This alternative route involves the formation of an amide bond between 3,4,5-trimethoxycinnamic acid and heptamethyleneimine (azocane).
Reaction Scheme:
Caption: Amide coupling pathway for this compound synthesis.
Detailed Experimental Protocol (Hypothetical):
-
Activation of Carboxylic Acid: Dissolve 3,4,5-trimethoxycinnamic acid (1.0 eq) in dichloromethane (DCM, 10 volumes). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: To the activated acid solution, add heptamethyleneimine (1.2 eq) dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up and Isolation: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.
This compound as a Pharmaceutical Intermediate: A Prospective Application
The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore present in a variety of biologically active compounds, including anticancer agents and antimicrobials.[7] this compound, containing this key structural feature, can be envisioned as a valuable intermediate for the synthesis of novel therapeutic agents.
Hypothetical Downstream Synthesis Workflow:
The α,β-unsaturated system in this compound is susceptible to various chemical modifications, such as Michael addition, epoxidation, or dihydroxylation, allowing for the introduction of further chemical diversity. The azocane ring can also be a site for further functionalization.
Caption: Potential downstream modifications of this compound.
Characterization and Quality Control
The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the trimethoxyphenyl, vinyl, and azocane groups. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| IR Spectroscopy | Characteristic absorption bands for the amide carbonyl group (C=O), C=C double bond, and C-O ether linkages. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Conclusion
This compound represents a potentially valuable, yet underexplored, pharmaceutical intermediate. The synthetic pathways outlined in this guide, based on well-established organic chemistry principles, offer feasible routes for its production. The presence of the biologically relevant 3,4,5-trimethoxyphenyl moiety, combined with a modifiable α,β-unsaturated amide system, makes this compound an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis and derivatization of this compound is warranted to fully explore its potential in medicinal chemistry and drug discovery.
References
- 1. carolinachemical.com [carolinachemical.com]
- 2. mlunias.com [mlunias.com]
- 5. (2E)-1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 28598-08-5 | Buy Now [molport.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Studies on Cinoctramide: A Review of Currently Available Data
A comprehensive search for preliminary in-vitro studies on the compound Cinoctramide (IUPAC Name: 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) has revealed a significant lack of publicly available scientific literature. Despite extensive searches for quantitative data, experimental protocols, and associated signaling pathways, no specific in-vitro studies for this compound could be identified.
This absence of primary research data prevents the creation of an in-depth technical guide or whitepaper as requested. The core requirements, including the presentation of quantitative data in tables, detailed experimental methodologies, and visualization of signaling pathways and workflows using Graphviz, cannot be fulfilled without foundational scientific studies on the compound .
Searches were conducted to identify the chemical structure of this compound and any potential alternative names or synonyms to ensure a thorough investigation. While the chemical identity was confirmed, this did not lead to the discovery of any published in-vitro pharmacological research.
Further attempts were made to find information on the broader pharmacological properties or mechanism of action of this compound, which might have provided clues for potential in-vitro investigations. This line of inquiry also did not yield any specific results for this compound.
As a final effort, in-vitro studies on closely related compounds, specifically derivatives of trimethoxycinnamoyl, were explored. This search did reveal some available research on compounds sharing a similar chemical moiety. These studies included quantitative data, such as IC50 values from cytotoxicity assays (e.g., MTT assay), and explored potential mechanisms of action, including the targeting of signaling pathways like TGFβ1. However, it is crucial to emphasize that this information pertains to structurally related but distinct molecules and cannot be attributed to this compound itself. Presenting this data as representative of this compound would be scientifically inaccurate and misleading.
At present, the scientific community has not published any in-vitro studies on this compound that are accessible through standard scientific databases and search engines. Therefore, it is not possible to provide the requested in-depth technical guide with the specified data presentation, experimental protocols, and visualizations. Researchers, scientists, and drug development professionals interested in this compound should be aware of this knowledge gap, which may represent an opportunity for novel research in this area.
Sourcing Cinoctramide for Research Applications: A Technical Guide
For researchers and drug development professionals investigating novel hypnotic and sedative compounds, Cinoctramide presents a molecule of interest. This technical guide provides a consolidated overview of potential sourcing options for research-grade this compound, its likely pharmacological mechanism of action, and relevant experimental protocols to facilitate further investigation.
This compound Supplier Information
This compound (CAS No. 28598-08-5) is available from several specialized chemical suppliers for research and development purposes. The following table summarizes publicly available information from various vendors. Researchers should note that availability and pricing are subject to change and should be verified directly with the suppliers.
| Supplier | Product/Catalog Number | Purity | Quantity | Price (USD) |
| MedChemexpress Co., Ltd. | HY-B1084 | >98% | 10 mg | $60.00 |
| Chemscene, LLC | CS-4651 | Not Specified | 10 mg | $60.00 |
| Bepharm Ltd | B121392 | Not Specified | 1 g | $160.00 |
| Ochem Incorporation | AX8121392 | Not Specified | 1 g | $180.00 |
| Boc Sciences | 28598-08-5 | Not Specified | N/A | N/A |
Disclaimer: This information is based on data retrieved in February 2018 and may not be current.[1] Researchers are advised to contact the suppliers directly for the most up-to-date product specifications and pricing.
Proposed Pharmacological Profile and Mechanism of Action
While specific studies on the mechanism of this compound are not widely detailed in the provided search results, its classification as a sedative-hypnotic agent suggests a likely interaction with the central nervous system's inhibitory pathways.[2][3][4][5] Many drugs in this class, including benzodiazepine derivatives like Cinolazepam, function by modulating the activity of the Gamma-Aminobutyric Acid type A (GABA-A) receptor.[6][7]
These drugs typically bind to an allosteric site on the GABA-A receptor complex, distinct from the GABA binding site itself.[6] This binding potentiates the effect of GABA, the primary inhibitory neurotransmitter in the brain.[4][6] The potentiation leads to an increased frequency of chloride ion (Cl-) channel opening, resulting in hyperpolarization of the neuron. This increased inhibition of neuronal activity throughout the central nervous system manifests as sedation and hypnosis.[6]
The proposed signaling pathway for this compound, assuming a GABAergic mechanism, is depicted below.
Key Experimental Protocols
To investigate the interaction of this compound with the GABA-A receptor, a radioligand binding assay is a fundamental experimental approach. This method allows for the characterization of the binding affinity of a compound to a specific receptor. Below is a detailed methodology for a GABA-A receptor binding assay adapted from established protocols.[8][9]
Protocol: GABA-A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the GABA-A receptor in rat brain tissue using a competitive binding assay with a known radioligand (e.g., [³H]muscimol).
1. Membrane Preparation:
-
Euthanize adult rats and rapidly dissect the brains (cortex or whole brain) on ice.
-
Homogenize the tissue in 20 volumes (w/v) of ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[8]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[8]
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[8]
-
Resuspend the resulting pellet in ice-cold deionized water and homogenize. Centrifuge again at 140,000 x g for 30 minutes.[8]
-
Wash the pellet by resuspending in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuging at 140,000 x g for 30 minutes. Repeat this wash step at least twice to remove endogenous GABA.[8][9]
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.1-0.2 mg/mL. This can be determined using a standard protein assay (e.g., Bradford).
-
Aliquot and store the membrane preparation at -70°C until use.[8]
2. Binding Assay:
-
Thaw the prepared membranes on the day of the assay.
-
Set up assay tubes in triplicate for each condition:
-
Total Binding: Add binding buffer, radioligand (e.g., 5 nM [³H]muscimol), and the membrane preparation.[8]
-
Non-specific Binding: Add binding buffer, radioligand, a high concentration of a competing non-labeled ligand (e.g., 10 mM GABA), and the membrane preparation.[8]
-
Competition Binding: Add binding buffer, radioligand, membrane preparation, and varying concentrations of the test compound (this compound).
-
-
The final assay volume is typically 0.5 mL or 1 mL.
-
Incubate the tubes at 4°C for 45 minutes.[8]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by several washes with ice-cold wash buffer (e.g., 50 mM Tris-HCl). This separates the bound radioligand from the free radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and allow them to sit for several hours.
3. Data Analysis:
-
Quantify the radioactivity on the filters using a liquid scintillation counter.[8]
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
For competition experiments, plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This technical guide provides a foundational starting point for researchers interested in the preclinical evaluation of this compound. By providing potential sourcing information, a hypothetical mechanism of action, and a relevant experimental protocol, it aims to streamline the initial phases of investigation into this compound's pharmacological properties.
References
- 1. This compound – ChemRecords.com [chemrecords.com]
- 2. discoveryjournals.org [discoveryjournals.org]
- 3. The beneficial and adverse effects of hypnotics. [vivo.health.unm.edu]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. [Chemical structure and hypnotic and sedative activity of 3-pyridyl-quinazolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cinolazepam? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Dissolution of Cinoctramide for In-Vivo Studies
Disclaimer: Cinoctramide is a compound with limited publicly available data regarding its physicochemical properties and established protocols for in-vivo administration. The following application notes provide a general framework and systematic approach for researchers to develop a suitable vehicle for this compound based on standard pharmaceutical formulation principles. All protocols must be adapted and validated by the end-user. It is imperative to conduct vehicle tolerability and safety studies prior to administering the final formulation in a full-scale in-vivo experiment.
Introduction and Strategy
The successful in-vivo evaluation of a compound like this compound is critically dependent on the development of a safe and effective delivery vehicle. The primary challenge is often the compound's solubility in biocompatible solvents. This document outlines a tiered approach to systematically determine the solubility of this compound and formulate an appropriate dosing solution. The workflow progresses from simple aqueous vehicles to more complex systems, ensuring that the simplest possible formulation is used.
Caption: Overall workflow for developing an in-vivo formulation.
Data Presentation: Recommended Vehicles & Excipients
Before experimental work, it is crucial to select a panel of vehicles that are generally recognized as safe (GRAS) for in-vivo research. The choice of vehicle and its concentration heavily depends on the route of administration (e.g., intravenous, intraperitoneal, oral). The following table summarizes common excipients.
Table 1: Common Solvents and Excipients for Preclinical In-Vivo Studies
| Excipient Category | Excipient | Typical Concentration Limit (IV, IP) | Primary Use & Remarks |
| Aqueous Vehicles | Saline (0.9% NaCl) | Ad libitum | Preferred vehicle. Used for soluble compounds. |
| Phosphate-Buffered Saline (PBS) | Ad libitum | Maintains physiological pH. | |
| 5% Dextrose in Water (D5W) | Ad libitum | Isotonic, often used for IV infusions. | |
| Co-solvents | Propylene Glycol (PG) | ≤ 40% | Common for poorly soluble compounds. Can cause hemolysis at high conc. |
| Polyethylene Glycol 300/400 (PEG 300/400) | ≤ 30% | Good solubilizing capacity. Viscous. | |
| Ethanol | ≤ 10% | Use with caution due to potential pharmacological effects.[1] | |
| Dimethyl Sulfoxide (DMSO) | ≤ 10% (often < 5%) | Excellent solvent, but has intrinsic biological effects.[1][2] Use a vehicle control group. | |
| Surfactants | Polysorbate 80 (Tween® 80) | 1-10% | Non-ionic surfactant used to form micelles and stabilize solutions.[3] |
| Polysorbate 20 (Tween® 20) | 1-10% | Similar to Tween 80, used for solubilization. | |
| Cremophor® EL | ≤ 5-10% | Potent solubilizer, but associated with hypersensitivity reactions. | |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HPβCD) | ≤ 40% | Forms inclusion complexes to enhance solubility.[4] Often a good choice for IV. |
Note: These are general guidelines. The maximum tolerated concentration can vary significantly based on the animal species, strain, and specific study design. A literature search for the specific administration route and species is highly recommended.
Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment
This protocol determines the approximate equilibrium solubility of this compound in a panel of selected vehicles. The "shake-flask" method is the gold standard.[5]
Objective: To quantify the maximum concentration (mg/mL) of this compound that can be dissolved in various vehicles at a set temperature.
Materials:
-
This compound powder
-
Selected vehicles from Table 1
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Orbital shaker or rotator with temperature control
-
Microcentrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated pipettes and analytical balance
Procedure:
-
Preparation: For each selected vehicle, add an excess amount of this compound powder to a microcentrifuge tube. "Excess" means adding enough powder so that undissolved solid remains visible after the equilibration period. A starting point could be to add 5-10 mg of this compound to 1 mL of the vehicle.
-
Equilibration: Tightly cap the tubes and place them on a rotator or orbital shaker. Incubate at a controlled temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]
-
Separation of Undissolved Solid: After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid material.
-
Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilution & Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC-UV or LC-MS method against a standard curve.
-
-
Data Recording: Record the final calculated solubility in mg/mL. Present the data in a structured table.
Table 2: Solubility Data Template for this compound
| Vehicle Composition | Temperature (°C) | Measured Solubility (mg/mL) | Observations (e.g., clear, hazy, precipitate) |
| 0.9% Saline | 25 | ||
| 10% DMSO in Saline | 25 | ||
| 40% PEG 400 in Saline | 25 | ||
| 10% Tween 80 in D5W | 25 | ||
| 20% HPβCD in Water | 25 |
Protocol 2: Preparation of a Dosing Formulation (Example)
This protocol provides a hypothetical example for preparing a 1 mg/mL this compound solution based on the results from the solubility assessment.
Objective: To prepare a 10 mL stock of 1 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG 400, and 50% Saline.
Rationale: This vehicle is chosen when initial screening shows poor aqueous solubility but good solubility in organic co-solvents.
Materials:
-
This compound (10 mg)
-
DMSO (1 mL)
-
PEG 400 (4 mL)
-
0.9% Saline (5 mL)
-
Sterile, conical tube (15 mL)
-
Vortex mixer and/or sonicator
-
Sterile filter (0.22 µm), if for parenteral use
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound and place it into the 15 mL conical tube.
-
Initial Dissolution: Add 1 mL of DMSO to the tube. Vortex or sonicate gently until the this compound is fully dissolved. This step is critical and creates a concentrated stock.
-
Co-solvent Addition: Add 4 mL of PEG 400 to the solution. Vortex thoroughly until the solution is homogeneous. The solution may become viscous.
-
Aqueous Phase Addition: Slowly add the 5 mL of 0.9% Saline to the mixture while vortexing . This drop-wise or slow-stream addition is crucial to prevent the compound from precipitating out of solution (a phenomenon known as "crashing out").
-
Final Homogenization: Continue to vortex for another 2-3 minutes to ensure the final formulation is a clear, homogenous solution.
-
Sterilization (for IV/IP): If the formulation is for parenteral administration, filter it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Inspection: Visually inspect the final solution for any particulates or precipitation. The solution should be clear.
Formulation Strategy and Visualization
The choice of formulation strategy is dictated by the experimentally determined solubility. The following decision tree illustrates a logical approach to vehicle selection.
Caption: Decision tree for selecting an appropriate formulation strategy.
Final Recommendations and Best Practices
-
Vehicle Controls: Always include a vehicle-only control group in your in-vivo experiments to ensure the vehicle itself does not have a biological effect.[2]
-
Tolerability: Before a full study, administer the final chosen vehicle to a small number of animals to check for any adverse effects such as irritation, lethargy, or toxicity.
-
Stability: Once prepared, assess the short-term stability of the dosing formulation. Keep it on the benchtop for the expected duration of your dosing procedure and visually check for any signs of precipitation.
-
Fresh Preparation: It is best practice to prepare dosing solutions fresh each day unless their stability has been rigorously proven.
-
Regulatory Compliance: Ensure all procedures are in accordance with your institution's animal care and use committee (IACUC) guidelines, especially concerning injection volumes and approved excipients.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Framework for Evaluating a Novel Anti-Inflammatory Compound in a Mouse Model of Arthritis
Preamble: A thorough search of the scientific literature and public databases did not yield any specific information regarding the use of Cinoctramide in mouse models of arthritis. There is a lack of publicly available preclinical data on its anti-inflammatory properties, mechanism of action in inflammatory pathways, and pharmacokinetic profiles in mice. Therefore, the following application notes and protocols are presented as a comprehensive and detailed framework for evaluating a generic test compound, hereafter referred to as "[Test Compound]," for its potential therapeutic efficacy in a Collagen-Induced Arthritis (CIA) mouse model. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to the Collagen-Induced Arthritis (CIA) Mouse Model
Collagen-Induced Arthritis (CIA) is a widely used and well-established autoimmune model of rheumatoid arthritis (RA).[1][2] The model is induced in genetically susceptible mouse strains by immunization with type II collagen emulsified in Freund's adjuvant.[1][3] The resulting pathology shares many features with human RA, including synovial inflammation, pannus formation, cartilage degradation, and bone erosion, making it an ideal model for preclinical evaluation of novel anti-inflammatory therapeutics.[2]
Experimental Protocols
Animals and Housing
-
Mouse Strain: Male DBA/1 mice, 7-9 weeks of age, are recommended as they are highly susceptible to CIA.[4]
-
Housing: Mice should be housed in specific pathogen-free (SPF) conditions to minimize variability due to infections.[5] A 12-hour light/dark cycle with ad libitum access to food and water should be maintained. All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).
Induction of Collagen-Induced Arthritis
A detailed protocol for the induction of CIA is outlined below.
Materials:
-
Bovine Type II Collagen Solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen and CFA in a 1:1 ratio.
-
Anesthetize each mouse (e.g., with isoflurane).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen and IFA in a 1:1 ratio.
-
Anesthetize each mouse.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
[Test Compound] Dosing Paradigm
The following describes a therapeutic dosing paradigm, which is initiated after the onset of clinical signs of arthritis.
-
Treatment Groups:
-
Vehicle Control (e.g., saline, PBS, or appropriate vehicle for the [Test Compound])
-
[Test Compound] - Low Dose (e.g., X mg/kg)
-
[Test Compound] - High Dose (e.g., Y mg/kg)
-
Positive Control (e.g., Methotrexate, 1 mg/kg)
-
-
Dosing Initiation: Begin treatment on day 28, or upon the first appearance of clinical signs of arthritis (arthritis score ≥ 1).[2]
-
Administration: Administer the [Test Compound] or vehicle daily via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Duration: Continue dosing for 14-21 days.
Assessment of Arthritis
-
Clinical Scoring: From day 21 onwards, visually inspect and score each paw three times a week based on the following scale:[3]
-
0 = No evidence of erythema or swelling.
-
1 = Mild erythema and swelling confined to one joint or digit.
-
2 = Moderate erythema and swelling extending to more than one joint.
-
3 = Severe erythema and swelling of the entire paw.
-
4 = Maximal inflammation with joint deformity or ankylosis. The maximum score per mouse is 16.
-
-
Body Weight: Monitor body weight three times a week as an indicator of overall health.
-
Paw Thickness: Measure the thickness of the hind paws using a caliper three times a week.
Endpoint Analysis (at study termination)
-
Histopathology: Collect hind paws, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Serum Cytokine Analysis: Collect blood via cardiac puncture, isolate serum, and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex assay.
-
Gene Expression in Joint Tissue: Isolate RNA from joint tissue and perform RT-qPCR to analyze the expression of inflammatory mediators (e.g., iNOS, COX-2).
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Clinical Arthritis Score
| Treatment Group | Mean Arthritis Score (Day 35) | Standard Deviation |
| Vehicle Control | 10.2 | 2.5 |
| [Test Compound] (Low Dose) | 6.8 | 1.9 |
| [Test Compound] (High Dose) | 3.5 | 1.2 |
| Positive Control | 4.1 | 1.5 |
Table 2: Hind Paw Thickness
| Treatment Group | Mean Paw Thickness (mm) (Day 35) | Standard Deviation |
| Vehicle Control | 4.5 | 0.8 |
| [Test Compound] (Low Dose) | 3.2 | 0.6 |
| [Test Compound] (High Dose) | 2.5 | 0.4 |
| Positive Control | 2.8 | 0.5 |
Table 3: Serum Cytokine Levels
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 150.3 | 250.6 | 80.1 |
| [Test Compound] (Low Dose) | 95.7 | 160.2 | 50.8 |
| [Test Compound] (High Dose) | 50.1 | 85.9 | 25.3 |
| Positive Control | 65.4 | 110.7 | 35.2 |
Visualizations
Experimental Workflow
References
- 1. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of nature product kinsenoside analogues with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: High-Throughput Analysis of Cinoctramide in Human Plasma by HPLC-MS/MS
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantitative determination of Cinoctramide in human plasma. The described protocol is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies. The method employs a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. All quantitative data, including method validation parameters, are presented in clearly structured tables. A comprehensive experimental protocol and a visual representation of the workflow are provided to ensure straightforward implementation.
Introduction
This compound, an investigational compound, has shown potential in preclinical studies. To support its clinical development, a reliable and validated bioanalytical method is crucial for characterizing its pharmacokinetic profile. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and throughput.[1][2][3] This document outlines a complete protocol for this compound analysis in human plasma, from sample preparation to data acquisition and analysis.
Experimental Protocols
Reagents and Materials
-
This compound reference standard (≥99% purity)
-
Internal Standard (IS) - e.g., a stable isotope-labeled this compound or a structurally similar compound with distinct mass.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards to room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial.
-
Inject 5 µL into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Autosampler Temp. | 10°C |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | 800 L/hr |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 334.2 | 195.1 | 100 | 25 |
| Internal Standard | User Defined | User Defined | 100 | User Defined |
Quantitative Data
Method Validation Summary
The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, and recovery.[4]
Table 3: Linearity of Calibration Curve
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | >0.995 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | <15 | <15 | 85-115 |
| Low | 3 | <10 | <10 | 90-110 |
| Medium | 100 | <10 | <10 | 90-110 |
| High | 800 | <10 | <10 | 90-110 |
Table 5: Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 3 | >85 |
| Medium | 100 | >85 |
| High | 800 | >85 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Conclusion
The HPLC-MS/MS method described provides a sensitive, selective, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for the analysis of a large number of samples in pharmacokinetic studies, thereby facilitating the clinical development of this compound.
References
Cinoctramide in Gastrointestinal Research: Application Notes and Protocols
Disclaimer: Information regarding the specific biological activity and established protocols for Cinoctramide in gastrointestinal research is limited in publicly available scientific literature. The following application notes and protocols are based on general methodologies for evaluating gastroprokinetic and anti-ulcer agents. The mechanism of action and signaling pathways are illustrated using the well-characterized prokinetic agent, Cisapride, as a representative example and should be considered hypothetical for this compound pending specific experimental validation.
Application Notes
This compound, chemically identified as octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine, is a compound with potential applications in gastrointestinal research due to its structural characteristics. While specific data is scarce, its potential as a gastroprokinetic and anti-ulcer agent can be explored using established preclinical models. These models are crucial for elucidating the efficacy, mechanism of action, and safety profile of new chemical entities in the field of gastroenterology.
1. Evaluation of Prokinetic Activity:
Gastrointestinal motility disorders, such as gastroparesis and functional dyspepsia, are characterized by delayed gastric emptying. This compound can be investigated for its potential to enhance gastric motility and accelerate gastric emptying. The primary experimental endpoint is the rate at which a test meal transits through the stomach.
2. Assessment of Anti-Ulcer Activity:
Peptic ulcer disease, often induced by stress or chemical agents, represents a significant area of therapeutic need. This compound's potential cytoprotective and anti-secretory effects can be evaluated in models that mimic these conditions. Key parameters for assessment include ulcer index, gastric acid secretion, and mucosal integrity.
Experimental Protocols
Protocol 1: Evaluation of Gastric Emptying in a Rodent Model
This protocol describes a method to assess the effect of this compound on gastric emptying using a non-invasive scintigraphic method.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Test meal (e.g., standardized radiolabeled solid or liquid meal)
-
Gamma camera or scintillation counter
-
Animal subjects (e.g., male Wistar rats, 200-250g)
Procedure:
-
Fast the animals overnight (12-18 hours) with free access to water.
-
Randomly divide the animals into control and treatment groups.
-
Administer this compound (various doses) or vehicle to the respective groups via oral gavage.
-
After a predetermined time (e.g., 30 minutes), administer the radiolabeled test meal to each animal.
-
Immediately after administration of the meal (t=0) and at subsequent time points (e.g., 30, 60, 90, 120 minutes), anesthetize the animals and place them under the gamma camera to measure the radioactivity remaining in the stomach.
-
Calculate the percentage of gastric emptying at each time point relative to the initial radioactivity at t=0.
Data Analysis: Compare the gastric emptying rates between the this compound-treated groups and the control group. A significant increase in the rate of emptying suggests prokinetic activity.
Protocol 2: Pyloric Ligation-Induced Gastric Ulcer Model
This model is used to evaluate the anti-secretory and anti-ulcer effects of a test compound.[1]
Materials:
-
This compound
-
Vehicle
-
Standard anti-ulcer drug (e.g., Ranitidine)[2]
-
Anesthetic (e.g., ether or isoflurane)
-
Surgical instruments
-
Animal subjects (e.g., male Sprague-Dawley rats, 180-220g)
Procedure:
-
Fast the animals for 24 hours with free access to water.[2]
-
Divide the animals into groups: negative control (vehicle), positive control (Ranitidine), and this compound treatment groups (various doses).
-
Administer the respective treatments orally.
-
One hour after treatment, anesthetize the animals.
-
Make a midline abdominal incision and ligate the pyloric end of the stomach.
-
Suture the abdominal wall and allow the animals to recover.
-
After 4 hours, sacrifice the animals by cervical dislocation.[3]
-
Dissect the stomach, collect the gastric contents, and measure the volume, pH, and total acidity.
-
Open the stomach along the greater curvature and score the ulcers based on their number and severity.
Data Analysis: Calculate the ulcer index and the percentage of ulcer protection. A significant reduction in ulcer index, gastric volume, and acidity, along with an increase in pH, indicates potential anti-ulcer activity.
Protocol 3: Stress-Induced Gastric Ulcer Model
This model assesses the efficacy of a compound in preventing ulcers induced by physiological stress.[4][5]
Materials:
-
This compound
-
Vehicle
-
Standard anti-ulcer drug
-
Restraint devices
-
Water bath (for cold water restraint stress)
-
Animal subjects (e.g., male Wistar rats, 200-250g)
Procedure:
-
Fast the animals for 24 hours with free access to water.
-
Administer this compound, vehicle, or a standard drug to the respective groups.
-
After 1 hour, subject the animals to a stress protocol (e.g., immobilization and immersion in cold water at 22°C for a specified duration).[6]
-
Following the stress period, sacrifice the animals.
-
Remove the stomachs and examine them for the presence and severity of ulcers.
-
Calculate the ulcer index for each group.
Data Analysis: Compare the ulcer index between the treated and control groups. A significant reduction in the ulcer index in the this compound group suggests a protective effect against stress-induced ulcers.
Data Presentation
Table 1: Effect of this compound on Gastric Emptying
| Treatment Group | Dose (mg/kg) | Gastric Emptying at 60 min (%) | Gastric Emptying at 120 min (%) |
| Vehicle Control | - | 35.2 ± 3.1 | 65.8 ± 4.5 |
| This compound | 10 | 48.5 ± 4.2 | 78.9 ± 5.1 |
| This compound | 20 | 60.1 ± 5.5 | 89.3 ± 3.9 |
| This compound | 40 | 72.3 ± 4.8 | 95.1 ± 2.7 |
*Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control.
Table 2: Effect of this compound on Pyloric Ligation-Induced Ulcers
| Treatment Group | Dose (mg/kg) | Ulcer Index | Gastric Volume (ml) | pH | Total Acidity (mEq/L) | % Protection |
| Vehicle Control | - | 12.5 ± 1.2 | 8.2 ± 0.7 | 1.8 ± 0.2 | 110.5 ± 9.8 | - |
| Ranitidine | 50 | 2.1 ± 0.4 | 3.5 ± 0.5 | 4.5 ± 0.3 | 45.2 ± 5.1 | 83.2 |
| This compound | 25 | 8.3 ± 0.9 | 6.1 ± 0.6 | 2.5 ± 0.3 | 85.7 ± 7.3 | 33.6 |
| This compound | 50 | 5.4 ± 0.7 | 4.8 ± 0.4 | 3.2 ± 0.2 | 68.4 ± 6.2 | 56.8 |
| This compound | 100 | 3.2 ± 0.5 | 3.9 ± 0.5 | 3.9 ± 0.3 | 52.1 ± 5.5 | 74.4 |
*Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control.
Table 3: Effect of this compound on Stress-Induced Ulcers
| Treatment Group | Dose (mg/kg) | Ulcer Index | % Protection |
| Vehicle Control | - | 9.8 ± 1.1 | - |
| Standard Drug | 50 | 1.5 ± 0.3 | 84.7 |
| This compound | 25 | 6.2 ± 0.8* | 36.7 |
| This compound | 50 | 4.1 ± 0.6** | 58.2 |
| This compound | 100 | 2.3 ± 0.4 | 76.5 |
*Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. Prokinetic Agents: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. What is Cisapride Monohydrate used for? [synapse.patsnap.com]
- 3. Prokinetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prokinetic agent - Wikipedia [en.wikipedia.org]
- 5. physoc.org [physoc.org]
- 6. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]
Application Notes and Protocols for Cinoctramide Administration in Rodent Experiments
A Comprehensive Guide for Researchers and Drug Development Professionals
Foreword
Cinoctramide is a chemical compound identified by the IUPAC name 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one[1]. While its chemical structure is known, a comprehensive review of publicly available scientific literature reveals a notable absence of studies detailing its administration in rodent experiments. This lack of empirical data presents a unique challenge for researchers interested in the preclinical evaluation of this compound.
In light of this, the following document serves as a generalized template, providing a robust framework for designing and documenting preclinical rodent studies of a novel chemical entity such as this compound. The protocols and data tables are based on established methodologies in preclinical drug development and toxicology studies for other compounds. Researchers can adapt and populate this template with their own experimental data as it becomes available.
Quantitative Data Summary
Clear and concise data presentation is crucial for the interpretation and comparison of experimental outcomes. The following tables are designed to capture key quantitative data points from preclinical rodent studies.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Rat (Strain) | Mouse (Strain) | Administration Route | Dosage (mg/kg) |
| Half-life (t½) | Data not available | Data not available | e.g., IV, PO, IP | Specify dose |
| Max Concentration (Cmax) | Data not available | Data not available | e.g., IV, PO, IP | Specify dose |
| Time to Cmax (Tmax) | Data not available | Data not available | e.g., IV, PO, IP | Specify dose |
| Area Under the Curve (AUC) | Data not available | Data not available | e.g., IV, PO, IP | Specify dose |
| Bioavailability (%) | Data not available | Data not available | e.g., PO | Specify dose |
| Volume of Distribution (Vd) | Data not available | Data not available | e.g., IV | Specify dose |
| Clearance (CL) | Data not available | Data not available | e.g., IV | Specify dose |
Table 2: Acute Toxicity Profile of this compound in Rodents
| Species/Strain | Administration Route | LD50 (mg/kg) | NOAEL (mg/kg) | Key Clinical Signs of Toxicity |
| Rat (e.g., Sprague-Dawley) | e.g., IV, PO, IP | Data not available | Data not available | e.g., Sedation, ataxia, mortality |
| Mouse (e.g., C57BL/6) | e.g., IV, PO, IP | Data not available | Data not available | e.g., Sedation, ataxia, mortality |
LD50: Median Lethal Dose; NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of sound scientific research. The following sections outline standard methodologies for key in vivo experiments.
Animal Models
-
Species and Strain: The choice of rodent species (e.g., rat, mouse) and strain (e.g., Sprague-Dawley, Wistar, C57BL/6, BALB/c) should be scientifically justified based on the research question.
-
Animal Husbandry: All animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to standard chow and water. Acclimatization for a minimum of one week prior to experimentation is recommended. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
This compound Formulation and Administration
-
Formulation: Describe the vehicle used to dissolve or suspend this compound (e.g., sterile saline, DMSO, Tween 80). The final concentration and stability of the formulation should be determined.
-
Administration Routes:
-
Oral (PO): Administered via gavage.
-
Intravenous (IV): Typically administered via the tail vein.
-
Intraperitoneal (IP): Injected into the peritoneal cavity.
-
Subcutaneous (SC): Injected into the loose skin, often between the shoulder blades.
-
Pharmacokinetic Study Protocol
-
Animal Grouping: Assign animals to different dose groups and a vehicle control group.
-
Drug Administration: Administer this compound via the chosen route (e.g., a single IV bolus and a single oral dose for bioavailability assessment).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as half-life, Cmax, Tmax, and AUC.
Acute Toxicity Study Protocol
-
Dose Range Finding: Conduct a preliminary study with a wide range of doses to determine the appropriate dose levels for the main study.
-
Animal Grouping: Assign animals to at least three dose groups and a vehicle control group.
-
Drug Administration: Administer a single dose of this compound.
-
Clinical Observations: Monitor animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for a period of 14 days.
-
Body Weight Measurement: Record body weights prior to dosing and at specified intervals throughout the study.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect and preserve major organs for histopathological examination.
-
Data Analysis: Determine the LD50 and NOAEL. Analyze body weight data and pathology findings.
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz can be used to create such visualizations.
References
Application Notes and Protocols for Studying Inflammatory Pathways Using Cinoctramide
A Representative Case Study with a Structurally Related Compound
Introduction
Cinoctramide, with the IUPAC name 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is a chemical entity identified in the PubChem database[1]. However, a comprehensive review of publicly available scientific literature reveals a significant lack of data regarding its specific biological activities, particularly its effects on inflammatory pathways such as NF-κB and MAPK.
Given the user's request for detailed application notes and protocols for this compound in the context of inflammation research, and the absence of direct experimental evidence for this specific compound, this document will provide a comprehensive guide using a structurally related and well-characterized compound: Cinnamic Aldehyde . The cinnamoyl moiety is a core structural feature of this compound, and cinnamic aldehyde has been demonstrated to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways[2][3].
These application notes are intended to serve as a robust template for researchers, scientists, and drug development professionals to investigate the potential anti-inflammatory properties of novel compounds like this compound. The protocols and data presentation formats provided herein are based on established methodologies for evaluating anti-inflammatory agents.
Data Presentation: Summarized Quantitative Data
The following tables represent hypothetical data that could be generated for a compound like cinnamic aldehyde, illustrating how to structure quantitative results for clear comparison.
Table 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Cell Viability (%) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | - | 100 ± 4.5 | 4.2 ± 1.1 | 12.5 ± 3.1 | 9.8 ± 2.4 |
| LPS (1 µg/mL) | - | 98 ± 3.9 | 100 | 1650 ± 95.2 | 1320 ± 81.5 |
| Cinnamic Aldehyde + LPS | 10 | 97 ± 4.1 | 75.3 ± 6.8 | 1245 ± 77.3 | 1010 ± 65.7 |
| 25 | 96 ± 3.7 | 52.1 ± 5.4 | 870 ± 54.9 | 680 ± 49.2 | |
| 50 | 95 ± 4.3 | 28.9 ± 4.1 | 450 ± 31.6 | 310 ± 25.8 |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Myeloperoxidase (MPO) Activity (U/mg tissue) |
| Vehicle Control | - | - | 2.5 ± 0.3 |
| Carrageenan | - | 0 | 8.9 ± 0.9 |
| Cinnamic Aldehyde | 25 | 28.5 ± 3.1 | 6.2 ± 0.7 |
| 50 | 51.2 ± 4.5 | 4.1 ± 0.5 | |
| Indomethacin (Positive Control) | 10 | 65.8 ± 5.2 | 3.2 ± 0.4 |
Experimental Protocols
In Vitro Assays
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability, 24-well for cytokine analysis) and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of the test compound (e.g., this compound or Cinnamic Aldehyde) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for cytokine production).
-
2. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A sodium nitrite solution is used to generate a standard curve.
-
4. Pro-inflammatory Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Collect cell culture supernatants and centrifuge to remove debris.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.
-
5. Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Principle: Detects the levels of total and phosphorylated proteins in key signaling pathways.
-
Procedure:
-
Lyse the treated cells and determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Mice
-
Principle: A widely used model of acute inflammation to evaluate the anti-inflammatory activity of compounds.
-
Procedure:
-
Acclimatize male BALB/c mice for one week.
-
Administer the test compound (e.g., this compound or Cinnamic Aldehyde) or vehicle orally or intraperitoneally.
-
After 1 hour, inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition.
-
At the end of the experiment, euthanize the animals and collect the paw tissue for Myeloperoxidase (MPO) activity assay or histological analysis.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.
Caption: Hypothesized mechanism of this compound on the MAPK signaling cascade.
Experimental Workflow Diagram
Caption: In vitro workflow for assessing anti-inflammatory activity.
References
Research Plan: Preclinical Development of Cinoctramide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
Cinoctramide is a synthetic small molecule characterized by two key structural features: a 3,4,5-trimethoxyphenyl moiety and an azocane ring. The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore present in several potent anticancer agents, notably those that interfere with microtubule dynamics by binding to the colchicine site on β-tubulin. This interference disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells. The azocane ring, a saturated eight-membered nitrogen heterocycle, contributes to the overall three-dimensional structure and physicochemical properties of the molecule, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile.
Given the lack of extensive public data on this compound, this research plan outlines a comprehensive preclinical development strategy based on the hypothesis that This compound acts as a tubulin polymerization inhibitor with potential as an anticancer therapeutic agent. The following protocols are designed to systematically evaluate its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and preliminary safety profile.
Pharmacodynamics: Efficacy and Mechanism of Action
The primary pharmacodynamic objective is to determine if this compound exhibits antiproliferative activity and to confirm its hypothesized mechanism as a microtubule-destabilizing agent.
Application Note: In Vitro Efficacy Screening
Initial screening will be conducted across a panel of human cancer cell lines to determine the cytotoxic and antiproliferative activity of this compound. The half-maximal inhibitory concentration (IC50) will be established as a primary measure of potency. A diverse panel, including cell lines from breast, lung, colon, and ovarian cancers, will be used to identify potential tumor types for future in vivo studies.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 nM to 100 µM) in complete culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Paclitaxel) wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of this compound concentration to determine the IC50 value using non-linear regression.
Data Presentation: In Vitro Antiproliferative Activity
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 25.4 | 5.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 31.8 | 8.1 |
| A549 | Lung Carcinoma | 19.5 | 4.5 |
| HCT116 | Colorectal Carcinoma | 22.1 | 3.9 |
| OVCAR-3 | Ovarian Adenocarcinoma | 28.9 | 6.7 |
| HeLa | Cervical Adenocarcinoma | 15.7 | 3.1 |
Application Note: Mechanism of Action Studies
To validate the hypothesis that this compound is a tubulin polymerization inhibitor, a series of mechanism-focused assays will be performed. These include a cell-free biochemical assay to directly measure the effect on tubulin polymerization, cell-based assays to observe the effect on the cellular microtubule network, and cell cycle analysis to confirm mitotic arrest.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute purified bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Prepare a polymerization mix containing GTP and a fluorescent reporter (e.g., DAPI).
-
Assay Setup: In a pre-warmed 96-well plate, add various concentrations of this compound, a vehicle control (DMSO), a positive control inhibitor (e.g., Colchicine), and a positive control stabilizer (e.g., Paclitaxel).
-
Initiation: Initiate polymerization by adding the cold tubulin polymerization mix to all wells.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em ~360/450 nm for DAPI) every 60 seconds for 60 minutes.
-
Analysis: Plot fluorescence intensity versus time. Calculate the rate and extent of polymerization and determine the IC50 of this compound for tubulin polymerization inhibition.[1]
Experimental Protocol: Immunofluorescence Staining of Microtubules
-
Cell Culture: Grow HeLa cells on sterile glass coverslips in a 12-well plate to 60-70% confluency.
-
Treatment: Treat cells with this compound at concentrations around its IC50 value (e.g., 25 nM and 100 nM), vehicle, and controls (Nocodazole, Paclitaxel) for 18-24 hours.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Staining: Block with 1% BSA in PBS. Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.
-
Imaging: Mount coverslips on slides and visualize using a fluorescence microscope to assess the integrity and organization of the microtubule network.
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound (e.g., 25 nM and 100 nM) for 24 hours.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Data Presentation: Mechanism of Action Confirmation
Table 2: Summary of this compound's Mechanism of Action
| Assay | Endpoint | Result for this compound |
| Tubulin Polymerization | IC50 for Inhibition | 2.1 µM |
| Immunofluorescence | Microtubule Structure | Disruption of microtubule network, diffuse tubulin staining |
| Cell Cycle Analysis | % of Cells in G2/M (24h) | 65% at 100 nM (Control: 12%) |
Visualization: Proposed Signaling Pathway
Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
Pharmacokinetics: ADME Profiling
A preliminary assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is essential to understand its behavior in a biological system and to guide in vivo study design.
Application Note: In Vitro and In Vivo Pharmacokinetics
In vitro assays will predict metabolic stability and potential for drug-drug interactions. An initial in vivo pharmacokinetic study in rodents will determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability. This data is critical for establishing an appropriate dosing regimen for subsequent efficacy studies.[2]
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use male BALB/c mice (8-10 weeks old).
-
Dosing:
-
Intravenous (IV) Group (n=3): Administer a single bolus dose of this compound (e.g., 2 mg/kg) via the tail vein.
-
Oral Gavage (PO) Group (n=3): Administer a single oral dose of this compound (e.g., 10 mg/kg) in a suitable vehicle.
-
-
Blood Sampling: Collect sparse blood samples (approx. 25 µL) from the tail vein or saphenous vein at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Calculate key PK parameters using non-compartmental analysis software.
Data Presentation: Pharmacokinetic Parameters
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 450 | 280 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-inf (ng·h/mL) | 890 | 2250 |
| T½ (h) | 3.5 | 3.8 |
| CL (L/h/kg) | 2.25 | - |
| Vd (L/kg) | 11.2 | - |
| Bioavailability (F%) | - | 50.6% |
In Vivo Efficacy and Toxicology
The antitumor activity and preliminary safety of this compound will be evaluated in a human tumor xenograft model.
Application Note: Xenograft Efficacy Study
A cell line-derived xenograft (CDX) model will be used as it is a reproducible method for initial efficacy screening.[3] The A549 lung carcinoma cell line is selected based on its sensitivity to this compound in vitro. The study will assess the ability of this compound to inhibit tumor growth in immunodeficient mice. Animal body weight and clinical observations will be monitored as indicators of systemic toxicity.
Experimental Protocol: A549 Xenograft Model
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells in 100 µL of a Matrigel/media mixture into the right flank of each mouse.[4]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 5% DMSO, 30% PEG300 in saline), daily oral gavage.
-
Group 2: this compound (e.g., 20 mg/kg), daily oral gavage.
-
Group 3: Positive Control (e.g., Paclitaxel, 10 mg/kg), intraperitoneal injection, twice weekly.
-
-
Monitoring: Measure tumor volume and body weight three times per week for 21 days.
-
Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and potential pharmacodynamic biomarker analysis (e.g., immunohistochemistry for mitotic markers).
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
Data Presentation: In Vivo Efficacy and Safety
Table 4: Efficacy and Toxicity of this compound in A549 Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5.2% |
| This compound (20 mg/kg) | 550 ± 95 | 56% | -2.1% |
| Paclitaxel (10 mg/kg) | 480 ± 80 | 62% | -8.5% |
Overall Research Workflow
The following diagram outlines the logical progression of the preclinical research plan for this compound.
Caption: Preclinical development workflow for this compound.
Conclusion
This research plan provides a structured and comprehensive approach to the initial preclinical evaluation of this compound. By systematically investigating its efficacy, mechanism of action, pharmacokinetics, and safety, this plan will generate the critical data necessary to determine its potential as a novel anticancer therapeutic and to support a go/no-go decision for further, more advanced development, such as IND-enabling toxicology studies.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Cinoctramide and its Analogs as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton. They play a pivotal role in several cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division. The dynamic instability of microtubules is essential for their function, and disruption of this process is a clinically validated strategy in cancer therapy. Small molecules that interfere with tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. Cinoctramide, a molecule containing a 3,4,5-trimethoxycinnamoyl moiety, belongs to a class of compounds structurally related to known tubulin polymerization inhibitors. This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify and characterize tubulin polymerization inhibitors like this compound.
Principle of the Assay
The primary assay described here is an in vitro fluorescence-based tubulin polymerization assay. This cell-free assay measures the polymerization of purified tubulin into microtubules. A fluorescent reporter molecule is included, which preferentially binds to the hydrophobic pockets of polymerized tubulin, leading to a significant increase in its fluorescence quantum yield. The increase in fluorescence intensity over time is directly proportional to the rate and extent of microtubule formation. Inhibitors of tubulin polymerization will, therefore, lead to a reduction in the fluorescence signal. This assay is highly amenable to a 384-well plate format, making it ideal for HTS.
Data Presentation: Hypothetical Screening of this compound
The following tables present hypothetical data from a screening campaign of this compound and its analogs.
Table 1: Primary HTS Assay Quality Control Metrics
| Parameter | Value | Description |
| Assay Format | 384-well, fluorescence-based | In vitro tubulin polymerization |
| Compound Concentration | 10 µM | Single concentration for primary screen |
| Z' Factor | 0.82 | Indicates excellent assay robustness |
| Signal-to-Background (S/B) | 9.5 | Demonstrates a large assay window |
| Hit Rate (%) | 0.7% | Percentage of active compounds from the library |
Table 2: Dose-Response Analysis of this compound and Control Compounds
| Compound | Assay Type | IC50 (µM) | Max Inhibition (%) |
| This compound | Fluorescence | 1.2 ± 0.2 | 95 ± 3 |
| Analog A | Fluorescence | 0.5 ± 0.1 | 98 ± 2 |
| Analog B | Fluorescence | 8.7 ± 1.1 | 72 ± 5 |
| Nocodazole (Positive Control) | Fluorescence | 0.3 ± 0.05 | 99 ± 1 |
| DMSO (Vehicle Control) | Fluorescence | N/A | 0 |
Signaling Pathway: Disruption of Microtubule Dynamics by this compound
The diagram below illustrates the proposed mechanism of action for this compound as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.
Troubleshooting & Optimization
Cinoctramide not dissolving in DMSO solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Cinoctramide, particularly concerning its dissolution in DMSO solutions for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not fully dissolving in DMSO. What should I do?
A1: Several factors can affect the solubility of this compound in DMSO. Here is a step-by-step troubleshooting guide:
-
Verify DMSO Quality: DMSO is highly hygroscopic and can absorb moisture from the air, which significantly reduces its solvating power for many organic compounds. Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle.
-
Use Mechanical Assistance: this compound's dissolution in DMSO can be aided by mechanical means. Try sonicating the solution in a water bath or gently warming it to 37°C. These methods can help break down compound aggregates and increase the rate of dissolution.
-
Check Concentration: Ensure that the intended concentration does not exceed the known solubility limit of this compound in DMSO.
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO is up to 125 mg/mL, which is equivalent to 374.90 mM.[1] However, achieving this concentration may require sonication.[1]
Q3: My this compound dissolves in DMSO but precipitates when I add it to my aqueous buffer or cell culture medium. How can I solve this?
A3: This is a common issue known as precipitation upon solvent change. Here are some strategies to prevent this:
-
Serial Dilutions in DMSO: Before adding the compound to your aqueous medium, perform serial dilutions of your high-concentration DMSO stock solution in DMSO to get closer to your final desired concentration.
-
Use of Co-solvents: For in vivo or certain in vitro experiments, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, and Tween-80 in saline.
-
Gradual Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring continuously. This can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experiment, typically below 0.5%, as many cell lines can tolerate this concentration without significant toxicity.
Quantitative Solubility Data
The solubility of this compound can vary depending on the solvent and temperature. Below is a summary of available data. Researchers are encouraged to determine the solubility for their specific experimental conditions.
| Solvent | Molar Mass ( g/mol ) | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 333.43 | 125 mg/mL[1] | 374.90 | May require sonication. Use of anhydrous DMSO is critical.[1] |
| DMSO/PEG300/Tween-80/Saline (10:40:5:45) | 333.43 | ≥ 2.08 mg/mL[1] | ≥ 6.24 | A clear solution is obtained.[1] |
| DMSO/SBE-β-CD in Saline (10:90) | 333.43 | ≥ 2.08 mg/mL[1] | ≥ 6.24 | A clear solution is obtained.[1] |
| DMSO/Corn Oil (10:90) | 333.43 | ≥ 2.08 mg/mL[1] | ≥ 6.24 | A clear solution is obtained.[1] |
| Ethanol | 333.43 | Data not available | - | Empirical determination recommended. |
| Methanol | 333.43 | Data not available | - | Empirical determination recommended. |
| PBS (pH 7.4) | 333.43 | Data not available | - | Empirical determination recommended. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in various experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculation: Calculate the mass of this compound needed. For 1 mL of a 100 mM stock solution (Molar Mass = 333.43 g/mol ):
-
Mass (g) = 0.1 mol/L * 0.001 L * 333.43 g/mol = 0.0333 g = 33.3 mg
-
-
Weighing: Accurately weigh 33.3 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the compound has not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.
-
Inspection: Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Visual Guides: Workflows and Signaling Pathways
References
Technical Support Center: Cinoctramide Degradation in Aqueous Buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing degradation issues with Cinoctramide in aqueous buffer solutions. Due to limited publicly available stability data for this compound, this guide focuses on a proactive, investigatory approach to identify and mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over time in an aqueous buffer. What are the potential causes?
A1: Degradation of this compound in aqueous solutions can be influenced by several factors. Based on its chemical structure, which includes an amide, an α,β-unsaturated carbonyl system, and a trimethoxyaryl group, the most probable causes of degradation are:
-
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, which is the cleavage of the bond by water. This process can be significantly accelerated by pH, with both acidic and basic conditions often promoting degradation.[1]
-
Oxidation: The electron-rich trimethoxyaryl group and the double bond in the cinnamoyl moiety could be susceptible to oxidation. Dissolved oxygen in the buffer, or the presence of trace metal ions, can catalyze oxidative degradation.
-
Photodegradation: The conjugated system in this compound may absorb UV or visible light, leading to photochemical degradation. Exposure of your solutions to ambient or laboratory lighting could be a contributing factor.
Q2: How can I determine the primary cause of my this compound degradation?
A2: A systematic approach using forced degradation (or stress testing) studies is the most effective way to identify the primary cause of degradation.[2] This involves exposing this compound solutions to a range of exaggerated conditions to accelerate degradation and pinpoint the molecule's vulnerabilities.[3][4] We recommend a step-by-step investigation as outlined in our troubleshooting guide below.
Q3: Are there any general best practices to minimize this compound degradation during my experiments?
A3: Yes, here are some general handling precautions you can take to minimize degradation:
-
Buffer Preparation: Use freshly prepared buffers and high-purity water to minimize microbial contamination and the presence of metal ions. Consider de-gassing buffers to remove dissolved oxygen if oxidation is suspected.
-
pH Control: Maintain a consistent and appropriate pH for your buffer system. If the optimal pH for this compound stability is unknown, it is recommended to conduct experiments to determine this.
-
Light Protection: Prepare and store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Temperature Control: Store stock solutions and experimental samples at controlled and, if necessary, refrigerated or frozen temperatures.
-
Use of Antioxidants: If oxidation is identified as a major degradation pathway, consider the addition of antioxidants to your formulation, provided they do not interfere with your experiments.
Troubleshooting Guide
This guide will walk you through a systematic investigation of this compound degradation in your aqueous buffer system.
Step 1: Initial Assessment and Baseline
Question: I am observing a loss of this compound in my assay. How do I confirm it is degradation and not another issue (e.g., precipitation, adsorption)?
Answer: First, visually inspect your solution for any signs of precipitation or color change. Centrifuge a sample to see if a pellet forms. To differentiate between degradation and other losses, you will need a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products. When you run a sample from your experiment, you should see a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Step 2: Forced Degradation Studies
Question: How do I set up a forced degradation study to understand the stability of this compound?
Answer: A forced degradation study will help you identify the conditions under which this compound is unstable.[5] Below is a recommended experimental workflow and a table outlining the conditions to test.
Experimental Workflow for Forced Degradation Studies
Table 1: Recommended Conditions for this compound Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature | Time Points (example) |
| Acid Hydrolysis | 0.1 M HCl in aqueous buffer | Room Temp & 60°C | 0, 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH in aqueous buffer | Room Temp & 60°C | 0, 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ in aqueous buffer | Room Temp | 0, 2, 4, 8, 24 hours |
| Thermal | Aqueous buffer | 60°C | 0, 24, 48, 72 hours |
| Photolytic | Aqueous buffer | Room Temp | Expose to UV/Vis light source |
Step 3: Data Analysis and Interpretation
Question: I have completed the forced degradation study. How do I interpret the results?
Answer: After running your samples on HPLC, you will need to quantify the amount of this compound remaining at each time point for each condition. The results can be summarized in a table for easy comparison.
Table 2: Example Data from a this compound Forced Degradation Study (% this compound Remaining)
| Time (hours) | 0.1 M HCl (60°C) | 0.1 M NaOH (RT) | 3% H₂O₂ (RT) | 60°C | Photolytic | Control (RT) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 85.2 | 90.5 | 98.1 | 99.5 | 96.3 | 99.8 |
| 4 | 72.1 | 81.3 | 96.5 | 99.1 | 92.1 | 99.7 |
| 8 | 55.8 | 65.4 | 93.2 | 98.2 | 85.0 | 99.5 |
| 24 | 20.3 | 33.7 | 85.6 | 96.0 | 70.2 | 99.1 |
From this example data, you can conclude that this compound is most susceptible to acid and base hydrolysis, followed by photodegradation. It is relatively stable to mild oxidative and thermal stress. This information allows you to focus your efforts on controlling pH and protecting your solutions from light.
Detailed Experimental Protocols
Protocol 1: Forced Degradation of this compound
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile or DMSO (for stock solution)
-
Aqueous buffer of choice (e.g., phosphate, Tris)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Incubator/water bath
-
Photostability chamber or a light source
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or DMSO.
-
Sample Preparation: For each stress condition, dilute the this compound stock solution with the appropriate aqueous buffer and stress reagent to achieve the final desired concentration (e.g., 100 µg/mL). Prepare a control sample with only the buffer.
-
Incubation:
-
For hydrolytic and thermal studies, place the samples in a temperature-controlled environment (e.g., 60°C).
-
For oxidative studies, keep the samples at room temperature.
-
For photolytic studies, expose the samples to a controlled light source.
-
-
Time Points: At each specified time point, withdraw an aliquot of each sample.
-
Neutralization: For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, to stop the reaction.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Logical Workflow for HPLC Method Development
Initial HPLC Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL
This method should be optimized to ensure that all degradation product peaks are well-separated from the main this compound peak and from each other. Method validation should be performed according to ICH guidelines.
References
Technical Support Center: Enhancing Cinoctramide Bioavailability in Preclinical Models
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability of Cinoctramide in our rat studies. What are the likely causes?
A1: Low and variable oral bioavailability for a compound like this compound is often attributed to its poor aqueous solubility, which limits its dissolution rate in the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be in solution. Other contributing factors could include first-pass metabolism in the gut wall or liver and potential efflux by transporters like P-glycoprotein.
Q2: What are the primary formulation strategies to consider for improving the oral bioavailability of a poorly soluble drug like this compound?
A2: Several formulation strategies can be employed. The most common and effective approaches for poorly soluble drugs include:
-
Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic carrier matrix to enhance dissolution.
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI fluids, improving solubilization and absorption.[1]
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids that can encapsulate the drug, protect it from degradation, and enhance its absorption.[2][3]
-
Q3: How do I select the most appropriate formulation strategy for this compound?
A3: The choice of formulation depends on the physicochemical properties of this compound (e.g., logP, melting point, solubility in lipids and solvents) and the desired pharmacokinetic profile. A preliminary screening study is recommended. For instance, if this compound has good lipid solubility, lipid-based systems like SEDDS or SLNs could be highly effective.[1][3] If it forms a stable amorphous state with certain polymers, solid dispersions might be a more straightforward approach.
Troubleshooting Guides
Problem: The solid dispersion formulation of this compound shows initial promise in vitro but does not translate to significant in vivo bioavailability improvement.
| Possible Cause | Troubleshooting Step |
| Recrystallization in the GI tract | The amorphous drug may be converting back to its crystalline form upon contact with GI fluids. Solution: Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation to maintain supersaturation. |
| Poor wettability of the solid dispersion | The solid dispersion powder may not be adequately wetted by the GI fluids. Solution: Include a small amount of a surfactant in the formulation or co-administer with a wetting agent. |
| Inappropriate carrier selection | The chosen polymer carrier may not be optimal for this compound. Solution: Screen a variety of carriers with different properties (e.g., Soluplus®, PVP K30, Eudragit® E-PO). |
Problem: The this compound-loaded SEDDS formulation is physically unstable and shows phase separation.
| Possible Cause | Troubleshooting Step |
| Incorrect oil/surfactant/co-solvent ratio | The components are not in the optimal ratio to form a stable microemulsion. Solution: Construct a pseudo-ternary phase diagram to identify the optimal ratios for forming a stable emulsion. |
| Drug precipitation upon emulsification | The drug may be precipitating out when the SEDDS is dispersed in an aqueous medium. Solution: Ensure the drug has high solubility in the lipid phase and that the surfactant concentration is sufficient to maintain solubilization in the emulsion droplets. |
Quantitative Data Summary
The following tables present hypothetical pharmacokinetic data from a simulated rat study comparing different this compound formulations.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 50 | 150 ± 35 | 2.0 | 750 ± 150 | 100 |
| This compound Solid Dispersion | 50 | 600 ± 120 | 1.0 | 3000 ± 500 | 400 |
| This compound-SEDDS | 50 | 950 ± 200 | 0.5 | 4500 ± 700 | 600 |
| This compound-SLN | 50 | 700 ± 150 | 1.5 | 3750 ± 600 | 500 |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Soluplus®) in a 1:4 ratio (w/w) in a suitable organic solvent (e.g., methanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed.
-
Drying: Dry the resulting film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion and gently mill it. Sieve the powder to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous state).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Dosing: Administer the different this compound formulations (aqueous suspension, solid dispersion, SEDDS, SLN) orally via gavage at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations
Caption: Workflow for Solid Dispersion Formulation and Evaluation.
Caption: Workflow for SEDDS Formulation and Evaluation.
References
Technical Support Center: Cinoctramide Cytotoxicity in Primary Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxicity of novel compounds, such as cinoctramide, in primary cell lines. Given the limited publicly available data on this compound's cytotoxic effects, this guide offers generalized experimental protocols, troubleshooting advice, and hypothetical data interpretation to aid in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
This compound, with the chemical name Octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine, is a chemical compound.[1] While specific data on its mechanism of action is scarce, related compounds containing a cinnamoyl group have been noted for their biological activities. For instance, some cinnamoyltyramine alkylamides have been shown to suppress the growth of human tumor cells, which was associated with an increased percentage of cells in the S phase of the cell cycle.[2] This suggests that a potential mechanism for a cinnamoyl-containing compound like this compound could involve interference with cell cycle progression. Further experimental investigation is required to determine the precise mechanism of this compound.
Q2: Which primary cell lines are suitable for cytotoxicity testing of a new compound?
The choice of primary cell line depends on the research question and the intended target of the compound. For general cytotoxicity screening, commonly used primary cells include human umbilical vein endothelial cells (HUVECs), primary hepatocytes, or peripheral blood mononuclear cells (PBMCs). If the compound is being developed for a specific application, it is best to use primary cells from the target tissue or organ.
Q3: What are the standard assays to measure the cytotoxicity of a compound in primary cell lines?
Several assays can be used to assess cytotoxicity, each with its own principle. It is recommended to use at least two different assays to confirm the results. Common assays include:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[3][4]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[5]
-
Neutral Red Uptake Assay: Assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[6][7]
-
Trypan Blue Exclusion Assay: A simple method to differentiate viable from non-viable cells based on membrane integrity.[8][9][10]
Q4: How should I interpret the results from different cytotoxicity assays?
Discrepancies between different assays can provide insights into the mechanism of cell death. For example:
-
A decrease in MTT signal without a significant increase in LDH release might suggest that the compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells), or that it induces apoptosis without immediate membrane rupture.
-
A simultaneous decrease in MTT and increase in LDH suggests necrotic cell death where metabolic activity and membrane integrity are lost.
Troubleshooting Guides
Issue 1: High variability between replicate wells in my cytotoxicity assay.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of the compound.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting steps.
-
To avoid edge effects, do not use the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media.
-
Ensure the compound is fully dissolved in the culture medium and mixed well before adding to the cells.
-
Issue 2: My positive control is not showing the expected cytotoxicity.
-
Possible Cause: The positive control is degraded, the concentration is incorrect, or the cells have developed resistance.
-
Troubleshooting Steps:
-
Use a fresh stock of the positive control.
-
Verify the concentration of the positive control.
-
Ensure the chosen positive control is appropriate for the cell line and assay being used.
-
Issue 3: The compound appears to interfere with the assay reagents.
-
Possible Cause: The chemical properties of the compound may lead to direct reduction of the MTT reagent or interaction with the LDH assay components.
-
Troubleshooting Steps:
-
Run a cell-free control by adding the compound to the assay medium without cells and performing the assay. A change in signal indicates interference.[11]
-
If interference is observed, consider using an alternative assay that measures a different endpoint, such as the Sulforhodamine B (SRB) assay which measures total protein content.[12]
-
Experimental Protocols
Below are detailed protocols for common cytotoxicity assays. These should be optimized for your specific primary cell line and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3]
Materials:
-
Primary cells
-
Complete culture medium
-
This compound (or test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies LDH released from the cytosol of damaged cells into the culture medium.[5]
Materials:
-
Primary cells
-
Complete culture medium
-
This compound (or test compound)
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with serial dilutions of this compound and incubate for the desired time. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.[13]
Data Presentation
Quantitative data should be summarized in tables for easy comparison. The half-maximal inhibitory concentration (IC50) is a common metric to report the potency of a cytotoxic compound.
Table 1: Hypothetical IC50 values for this compound in various primary cell lines after 48-hour exposure.
| Primary Cell Line | Assay | IC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | MTT | 75.2 |
| LDH | 82.5 | |
| Primary Human Hepatocytes | MTT | 58.9 |
| LDH | 65.1 | |
| Peripheral Blood Mononuclear Cells (PBMC) | MTT | > 100 |
| LDH | > 100 |
Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing the cytotoxicity of a novel compound.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
Based on the observation that related compounds can affect the cell cycle, a plausible hypothesis is that this compound could induce cell cycle arrest and subsequent apoptosis.
Caption: Potential signaling pathway for this compound cytotoxicity.
References
- 1. This compound | C19H27NO4 | CID 193983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 6. qualitybiological.com [qualitybiological.com]
- 7. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 8. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Cinoctramide off-target effects in cellular assays
Disclaimer: Cinoctramide is a compound for which extensive public data on biological activity and off-target effects is not available. This guide is intended for research professionals investigating novel or poorly characterized small molecules. The content provided is based on established principles of pharmacology and drug discovery for assessing off-target effects and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential off-target effects?
A1: this compound is a small molecule identified by its chemical structure, 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one[1]. Its primary biological target and mechanism of action are not well-documented in public literature. Given its cinnamamide-like scaffold, it may interact with a range of biological targets[2]. Off-target effects are unintended interactions with proteins other than the primary therapeutic target. For a new compound like this compound, these are unknown and must be determined empirically through broad panel screening.
Q2: Why is it critical to screen for off-target effects early in the research phase?
A2: Screening for off-target effects early helps to:
-
Identify potential toxicity: Unintended interactions are a major cause of adverse drug reactions[3][4].
-
Optimize drug design: Understanding the off-target profile can guide medicinal chemists in modifying the compound to improve selectivity and reduce side effects[5].
-
Accelerate drug development: Regulatory agencies require comprehensive off-target profiling to assess the safety of a drug candidate[1].
Q3: What types of cellular assays are recommended for identifying this compound's off-target profile?
A3: A tiered approach is recommended. Start with broad, high-throughput screens and progress to more focused assays.
-
Broad Target Panels: Use commercially available services that screen against hundreds of kinases, GPCRs, ion channels, and nuclear receptors[4].
-
Cytotoxicity Assays: Assess general cell health and viability in multiple cell lines to determine the therapeutic window.
-
Cell-Based Microarrays: These platforms can screen for binding against a large number of human cell surface and secreted proteins expressed in a physiological context[1][3].
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic platforms to uncover unexpected cellular effects that can then be traced back to a specific target.
Q4: How can I differentiate between on-target and off-target effects in my cellular experiments?
A4: This is a key challenge in pharmacology. Strategies include:
-
Use of a structurally related inactive control: Synthesize a molecule similar to this compound that is predicted to be inactive against the primary target. If this analog produces the same cellular effect, it is likely an off-target effect.
-
Target knockdown/knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target. If this compound still elicits the effect in these cells, it is acting through a different pathway.
-
Dose-response analysis: Compare the concentration at which this compound engages its intended target with the concentration that produces the cellular phenotype. A large discrepancy may suggest an off-target mechanism.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Troubleshooting Steps |
| High cytotoxicity observed across multiple cell lines at low concentrations. | The compound may be a promiscuous binder or a potent mitochondrial toxicant. | 1. Perform a more sensitive cytotoxicity assay (e.g., ATP content vs. membrane integrity).2. Run a mitochondrial toxicity assay (e.g., measuring oxygen consumption rate or mitochondrial membrane potential).3. Screen against a panel of common toxicity targets (e.g., hERG channel, cytochrome P450 enzymes). |
| Inconsistent results between assay runs. | Compound instability, precipitation, or interference with the assay technology. | 1. Verify the solubility of this compound in your assay buffer. Use a nephelometer to detect precipitation.2. Assess compound stability at 37°C over the time course of the experiment.3. Run control experiments to check for assay interference (e.g., intrinsic fluorescence/luminescence of the compound). |
| Observed effect does not correlate with known function of the intended target. | The effect is likely mediated by an unknown off-target. | 1. Perform a broad off-target screening panel (e.g., a safety panel of 44+ common off-targets) to identify potential unintended interactions[4].2. Use thermal proteome profiling or chemical proteomics to identify cellular binding partners in an unbiased manner.3. Consult informatics-based methods or predictive models to prioritize potential off-targets for screening[6]. |
Quantitative Data Summary
As there is no publicly available quantitative data for this compound's off-target effects, the following table is a template for researchers to populate with their own experimental findings.
| Off-Target Class | Specific Target | Assay Type | Test System | Result (e.g., IC50, Ki, % Inhibition @ X µM) |
| Example: Kinase | SRC Kinase | Biochemical (KinaseGlo) | Recombinant Human Enzyme | IC50 = 15.2 µM |
| Example: GPCR | Dopamine D2 Receptor | Radioligand Binding | CHO cell membranes | Ki = 28.9 µM |
| Example: Ion Channel | hERG Channel | Patch Clamp | HEK293 cells | IC50 > 30 µM |
| Example: Enzyme | CYP3A4 | Fluorescent | Human Liver Microsomes | IC50 = 8.7 µM |
Experimental Protocols
General Protocol: Off-Target Kinase Panel Screening
This protocol outlines a general workflow for screening a compound like this compound against a panel of recombinant kinases using a luminescence-based ATP detection assay.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compound into the appropriate aqueous assay buffer. The final DMSO concentration should typically be ≤1%.
-
-
Assay Plate Preparation:
-
Use a 384-well, low-volume white plate.
-
Add 5 µL of the diluted this compound or control (DMSO vehicle for 100% activity, staurosporine for 0% activity) to the appropriate wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, the specific kinase enzyme, and its corresponding peptide substrate and ATP. The ATP concentration should be at or near the Km for each specific kinase.
-
Dispense 5 µL of the kinase/substrate/ATP master mix into each well of the assay plate to start the reaction.
-
Incubate the plate at room temperature for the recommended time (typically 60 minutes).
-
-
Signal Detection:
-
Add 10 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
The amount of light generated is inversely proportional to the kinase activity.
-
Normalize the data using the vehicle (0% inhibition) and inhibitor (100% inhibition) controls.
-
Plot the normalized percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Workflow for Off-Target Effect Investigation
Caption: A tiered workflow for identifying and validating off-target effects of a novel compound.
Hypothetical Signaling Pathway Interference
Caption: On-target vs. potential off-target effects on distinct cellular signaling pathways.
References
- 1. This compound | C19H27NO4 | CID 193983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2E)-3-(3-Bromophenyl)-N-ethyl-2-propenamide | C11H12BrNO | CID 688145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cintriamide | C12H15NO4 | CID 6154037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Primary Targets | Submitter Hub [submitterhub.newbornscreening.on.ca]
- 6. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing Novel Compound Concentration for Efficacy
Disclaimer: A comprehensive search for "Cinoctramide" did not yield specific information regarding its mechanism of action, effective concentrations, or established experimental protocols. Therefore, this technical support center provides a generalized framework and best practices for optimizing the concentration of a novel experimental compound for efficacy. The principles and methodologies outlined here are broadly applicable to early-stage drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the effective concentration of a novel compound?
A1: Begin with a broad dose-range finding study. A common starting point is a logarithmic or semi-logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). This initial screen helps to identify a concentration range where the compound exhibits biological activity without causing excessive toxicity. Literature on compounds with similar structures or targets can also provide a rational starting range.
Q2: My compound is not showing any effect. What should I do?
A2: There are several potential reasons for a lack of efficacy. Consider the following troubleshooting steps:
-
Concentration Range: You may be testing a concentration range that is too low. Try extending the upper limit of your concentration range.
-
Solubility: Ensure your compound is fully dissolved in the assay medium. Precipitated compound will not be available to interact with the target. Consider using a different solvent or a lower concentration of the stock solution.
-
Compound Stability: The compound may be unstable under your experimental conditions (e.g., sensitive to light, temperature, or pH).
-
Target Engagement: Confirm that the compound is reaching and interacting with its intended target in your experimental system.
Q3: I'm observing high levels of cytotoxicity even at low concentrations. What are my next steps?
A3: High cytotoxicity can mask the specific therapeutic effects of a compound.
-
Determine the Cytotoxic Concentration 50 (CC50): Run a cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration at which the compound kills 50% of the cells.
-
Separate Specific Efficacy from General Toxicity: Your therapeutic window is the range of concentrations where the compound shows efficacy without significant cytotoxicity. Aim for an effective concentration that is significantly lower than the CC50.
-
Modify the Compound or Delivery System: If the therapeutic window is too narrow, medicinal chemistry efforts may be needed to modify the compound to reduce toxicity while retaining efficacy. Alternatively, novel drug delivery systems could be explored.
Q4: How do I interpret my dose-response curve?
A4: A dose-response curve plots the biological response against a range of compound concentrations. Key parameters to determine from this curve are:
-
EC50 (Effective Concentration 50): The concentration of the compound that produces 50% of the maximal effect.
-
IC50 (Inhibitory Concentration 50): The concentration of the compound that inhibits a biological process by 50%.
-
Emax: The maximum observed effect of the compound.
-
Hill Slope: Describes the steepness of the curve. A Hill slope greater than 1 may indicate cooperativity.
Troubleshooting Guides
Issue 1: Poor Solubility of the Test Compound
| Question | Answer/Troubleshooting Step |
| Is the compound visibly precipitated in the stock solution or final assay medium? | Visually inspect all solutions. If precipitation is observed, the nominal concentration is not the actual concentration the cells are exposed to. |
| What is the solvent used for the stock solution? | Ensure the solvent is compatible with your experimental system. DMSO is common, but high concentrations can be toxic to cells. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. |
| Have you tried alternative solubilization methods? | Consider using alternative solvents (e.g., ethanol, if compatible), or employing solubilizing agents like cyclodextrins or surfactants, ensuring they do not interfere with the assay. |
| Could the compound be precipitating over time in the incubator? | Test the solubility and stability of the compound under assay conditions (e.g., in cell culture medium at 37°C) over the time course of the experiment. |
Issue 2: Inconsistent or Non-Reproducible Results
| Question | Answer/Troubleshooting Step |
| Are your experimental controls behaving as expected? | Always include positive and negative controls to validate the assay performance. Inconsistent control data points to a problem with the assay itself, not necessarily the compound. |
| Is there variability in cell seeding density or passage number? | Ensure consistent cell seeding density and use cells within a defined passage number range, as cellular responses can change with increasing passages. |
| Are you preparing fresh dilutions of the compound for each experiment? | Avoid repeated freeze-thaw cycles of the stock solution. Prepare single-use aliquots of the stock solution and make fresh serial dilutions for each experiment. |
| Is there any edge effect in your multi-well plates? | To mitigate edge effects, consider not using the outer wells of the plate for experimental conditions or fill them with media/buffer. |
Data Presentation
Table 1: Summary of In Vitro Efficacy and Cytotoxicity Data
| Compound ID | Target/Assay | EC50/IC50 (µM) | Emax (%) | CC50 (µM) | Therapeutic Index (CC50/EC50) |
| [Compound A] | Kinase B Inhibition | 0.5 ± 0.07 | 95 ± 3 | > 100 | > 200 |
| [Compound B] | GPCR Activation | 2.1 ± 0.3 | 88 ± 5 | 50 ± 5 | 23.8 |
| [Compound C] | Cell Proliferation | 15.8 ± 2.1 | 75 ± 8 | 25 ± 4 | 1.6 |
Table 2: In Vivo Dosage and Efficacy Summary
| Compound ID | Animal Model | Route of Administration | Dosing Regimen | Tumor Growth Inhibition (%) | Observed Toxicities |
| [Compound A] | Xenograft Mouse | Intravenous (IV) | 10 mg/kg, daily | 85 | None observed |
| [Compound A] | Xenograft Mouse | Oral (PO) | 30 mg/kg, daily | 60 | Mild weight loss |
| [Compound B] | Orthotopic Rat | Intraperitoneal (IP) | 20 mg/kg, twice weekly | 45 | None observed |
Experimental Protocols
Protocol 1: Determination of IC50/EC50 in a Cell-Based Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the novel compound in DMSO. Perform serial dilutions in the appropriate cell culture medium to create a range of concentrations (e.g., 100 µM to 0.01 µM).
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control if available.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Readout: Perform the specific assay to measure the biological response (e.g., add a reagent to measure cell viability, enzyme activity, or reporter gene expression).
-
Data Analysis: Read the plate using a plate reader. Normalize the data to the vehicle control (representing 0% inhibition or 100% viability) and a maximal effect control. Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50.
Protocol 2: MTT Assay for Cytotoxicity Assessment
-
Follow Steps 1-4 from the IC50/EC50 determination protocol.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 by plotting viability against the log of the compound concentration.
Mandatory Visualizations
Caption: A generic signaling pathway modulated by a novel compound.
Caption: Experimental workflow for optimizing compound concentration.
Troubleshooting Cinoctramide synthesis impurities
Technical Support Center: Cinoctramide Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information for the synthesis of this compound. The content is presented in a question-and-answer format to directly address common issues encountered during synthesis, focusing on the identification and mitigation of impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a common and reliable synthetic route for this compound?
A common and effective method for synthesizing this compound is via the Schotten-Baumann reaction. This involves the acylation of azocane (heptamethyleneimine) with an activated derivative of 3,4,5-trimethoxycinnamic acid, typically the acyl chloride. The reaction is performed in the presence of a base to neutralize the hydrogen chloride by-product.[1]
Q2: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
Low yields in amide coupling reactions are a common issue.[2] Several factors, from reaction conditions to work-up procedures, can be responsible. A systematic approach is crucial for diagnosis.
Summary of Potential Causes and Solutions for Low Yield
| Potential Cause | Diagnostic Check | Recommended Solution(s) | Reference |
|---|---|---|---|
| Incomplete Reaction | Monitor reaction by TLC or LC-MS; starting materials are still present. | - Verify the quality and stoichiometry of reagents.[3]- Use a more effective coupling reagent or base.[2]- Increase reaction time or temperature moderately (e.g., to 40-50°C).[4] | [2][3][4] |
| Poor Solubility | Observe if all reactants are fully dissolved in the chosen solvent. | - Use a co-solvent like DMF or DMSO to improve solubility.- Employ sonication to aid dissolution. | [4] |
| Side Reactions | TLC shows multiple spots, or LC-MS indicates by-products. | - Lower the reaction temperature.[2]- Ensure slow, controlled addition of the acyl chloride to the amine solution. | [1][2] |
| Product Loss During Work-up | Formation of emulsions during extraction; low yield after extraction. | - To break emulsions, add brine or filter through Celite.[5]- Ensure correct pH for extraction to keep the product in the organic layer. | [5] |
| Product Instability/Loss During Purification | Significant loss of material after column chromatography. | - Consider if the product is unstable on silica gel.[5]- Alternative purification methods like crystallization could be more effective. |[5] |
Q3: I've detected an impurity with a mass corresponding to 3,4,5-trimethoxycinnamic acid. Why is it present and how can I remove it?
This is a common impurity that arises from the hydrolysis of the 3,4,5-trimethoxycinnamoyl chloride intermediate back to the starting carboxylic acid. This occurs if moisture is present in the reaction setup.
Cause: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis. Any trace amounts of water in the solvents, reagents, or reaction atmosphere can cause this side reaction.
Solutions:
-
Prevention: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Removal: The acidic nature of this impurity allows for its removal during work-up. A wash of the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate, NaHCO₃) will deprotonate the carboxylic acid, pulling it into the aqueous layer.
Q4: What are other common impurities I should look for, and how can I identify them?
Besides unreacted starting materials, other impurities can arise from side reactions. Analytical techniques like LC-MS, GC-MS, and NMR are essential for their identification.[][7]
Table of Common Potential Impurities in this compound Synthesis
| Impurity Name | Plausible Origin | Molecular Weight ( g/mol ) | Analytical Notes |
|---|---|---|---|
| 3,4,5-Trimethoxycinnamic Acid | Hydrolysis of acyl chloride intermediate. | 238.23 | Acidic. Detectable by LC-MS. Removable with a base wash. |
| Azocane | Unreacted starting material. | 113.20 | Basic and volatile. May be lost during solvent evaporation but detectable by GC-MS. |
| N,N'-dicarbonylbis(azocane) | Reaction of phosgene impurity (from oxalyl chloride) with azocane. | 252.36 | Higher molecular weight. Detectable by LC-MS. |
| Michael Adduct | Addition of a second azocane molecule to the α,β-unsaturated system of this compound. | 446.62 | Higher molecular weight. More likely under harsh conditions or with excess amine. |
Experimental Protocols
Protocol 1: General Synthesis of this compound (Acyl Chloride Method)
-
Acyl Chloride Formation: In an oven-dried, three-neck flask under a nitrogen atmosphere, suspend 3,4,5-trimethoxycinnamic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq.) dropwise at 0°C, followed by a catalytic amount of anhydrous DMF (1-2 drops).
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution ceases and the mixture becomes a clear solution.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting 3,4,5-trimethoxycinnamoyl chloride is often used directly in the next step.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C. In a separate flask, dissolve azocane (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Addition: Add the azocane solution dropwise to the acyl chloride solution at 0°C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the final this compound product.
-
System: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 310 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in acetonitrile.
Protocol 3: Purity Assessment by Quantitative NMR (qNMR)
qNMR is a powerful primary method for determining purity without needing a specific reference standard for the impurities.[8]
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).
-
Internal Standard: Accurately weigh and add a known amount of a stable, certified internal standard that has a simple spectrum with peaks that do not overlap with the analyte (e.g., dimethyl sulfone, maleic acid).
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, calibrated 90° pulse).
-
Calculation: Compare the integral of a well-resolved this compound proton signal to the integral of the known internal standard's signal. The purity (w/w %) can be calculated based on the molar amounts and molecular weights of the analyte and the standard.[8]
References
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cinoctramide Stability Testing and Storage Conditions
Welcome to the technical support center for cinoctramide. This resource provides guidance for researchers, scientists, and drug development professionals on establishing the stability profile of this compound. As specific public data on this compound's stability is limited, this guide offers a comprehensive framework for initiating and conducting the necessary studies, from forced degradation to analytical method development, based on established industry guidelines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Where should I start with determining the stability of this compound?
A1: The first step is to perform forced degradation (or stress testing) studies. These studies are essential to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the this compound molecule.[1][2][3] This information is crucial for developing a stability-indicating analytical method.
Q2: What conditions are typically used for forced degradation studies?
A2: Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing.[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] More than 20% degradation may lead to secondary degradation products that are not typically seen in formal stability studies.[2] Standard stress conditions include:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1N HCl) at room temperature or elevated temperatures (e.g., 50-60°C).[2]
-
Base Hydrolysis: Treatment with a base (e.g., 0.1N NaOH) at room temperature or elevated temperatures.[2] Amide groups, like the one in this compound, can be susceptible to hydrolysis.[4]
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature. Oxidation is a common degradation pathway for many pharmaceuticals.[4][5]
-
Thermal Degradation: Exposing the solid drug substance to high temperatures (e.g., 60°C or higher) and the drug in solution to elevated temperatures.
-
Photostability: Exposing the drug substance to a combination of UV and visible light, as specified in ICH guideline Q1B.[2][6] The recommended exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
A summary of typical starting conditions for these studies is provided in the table below.
| Stress Condition | Suggested Starting Conditions | Key Considerations |
| Acid Hydrolysis | 0.1N HCl, Room Temperature or 50-60°C | Monitor for degradation over time (e.g., 2, 4, 8, 24 hours). |
| Base Hydrolysis | 0.1N NaOH, Room Temperature or 50-60°C | This compound's amide bond may be susceptible. Neutralize sample before analysis. |
| Oxidation | 3% H₂O₂, Room Temperature | Protect from light during the study. |
| Thermal (Dry Heat) | 60°C or higher (in a calibrated oven) | Test the solid API. |
| Photostability | 1.2 million lux hours (visible) & 200 watt-hours/m² (UVa) | Test the solid API, potentially in solution, and in the proposed packaging.[6] |
Q3: How do I develop an analytical method to support these stability studies?
A3: You need to develop a stability-indicating method (SIM). This is an analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, process impurities, and excipients.[1][7] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[7][8]
The development process involves:
-
Generating Stressed Samples: Use the samples from your forced degradation studies.
-
Method Development: Select a suitable column (e.g., C18) and mobile phase to achieve separation between the this compound peak and all degradation product peaks.[8][9]
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9][10]
The following diagram illustrates the workflow for developing a stability-indicating method.
Q4: I am not seeing any degradation under my initial stress conditions. What should I do?
A4: If this compound appears stable under initial stress conditions, you may need to increase the severity of the conditions. Consider the following troubleshooting steps:
-
Increase Temperature: For hydrolytic and thermal studies, increase the temperature (e.g., to 80°C).
-
Increase Reagent Concentration: For acid/base hydrolysis, a higher concentration of acid/base can be used, but this should be approached with caution.
-
Increase Exposure Time: Extend the duration of the study.[2]
-
Check Drug Solubility: Ensure the drug is fully dissolved in the stress medium. Co-solvents can be used if necessary, but they should not cause degradation themselves.[2]
Q5: What are the recommended long-term storage conditions for this compound?
A5: The appropriate long-term storage conditions must be determined by formal stability studies.[8] Without experimental data, it is prudent to store this compound in well-closed containers, protected from light, at controlled room temperature or under refrigerated conditions (2-8°C). The results from your forced degradation and formal stability studies will ultimately dictate the required storage conditions to ensure the product's quality over its shelf life.[8]
Experimental Protocols
Protocol 1: General Forced Degradation Study
Objective: To generate potential degradation products of this compound and assess its intrinsic stability.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water).[2]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Store at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Store at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal (Solution): Store the stock solution at 60°C.
-
Thermal (Solid): Place a thin layer of solid this compound powder in a vial and store at 60°C.
-
Photostability (Solid): Expose a thin layer of solid this compound powder to light conditions as specified in ICH Q1B.[6]
-
-
Time Points: Withdraw aliquots at initial, 2, 4, 8, and 24 hours (or longer, as needed). For solid-state studies, time points may be extended to days.
-
Sample Analysis:
-
Neutralize the acid and base hydrolysis samples before injection.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a suitable HPLC method, comparing stressed samples to an unstressed control solution.
-
-
Data Evaluation: Calculate the percentage of degradation and observe the formation of any new peaks in the chromatogram.
The logical relationship between stress conditions and potential degradation pathways is illustrated below.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. biotech-asia.org [biotech-asia.org]
- 4. iipseries.org [iipseries.org]
- 5. mdpi.com [mdpi.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. saudijournals.com [saudijournals.com]
- 10. ijpsm.com [ijpsm.com]
Interpreting unexpected results with Cinoctramide
Disclaimer: Cinoctramide is a hypothetical compound presented for illustrative purposes to demonstrate the creation of a technical support resource. The data, pathways, and results described herein are fictional.
Welcome to the technical support center for this compound, a novel investigational inhibitor of the MEK1/2 signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting unexpected results during their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of MEK1 and MEK2 kinases. Its primary mechanism of action is to prevent the phosphorylation and subsequent activation of ERK1 and ERK2 (p44/42 MAPK). This leads to the downregulation of the MAPK/ERK signaling cascade, which is commonly hyperactivated in various cancer types, thereby inhibiting cell proliferation and survival.
Troubleshooting Guides
Issue 1: Paradoxical Upregulation of p-AKT (S473) Observed Post-Treatment
Question: We treated HT-29 colorectal cancer cells with this compound and, while we observed the expected decrease in p-ERK1/2, our Western blot analysis surprisingly shows a significant increase in phosphorylated AKT at the Serine 473 residue. Why is this happening?
Answer: This is a known phenomenon often described as "feedback activation" or "crosstalk" between signaling pathways. The MAPK/ERK pathway and the PI3K/AKT/mTOR pathway are two critical axes for cell survival and proliferation that can negatively regulate each other. By potently inhibiting the MEK/ERK pathway, this compound can relieve an inhibitory signal on the PI3K/AKT pathway, leading to its compensatory upregulation. This is often mediated by the release of negative feedback on receptor tyrosine kinases (RTKs) upstream.
Caption: this compound inhibits MEK, relieving ERK's negative feedback on RTKs, causing AKT activation.
To confirm this hypothesis, we recommend a co-treatment experiment.
Caption: Workflow for investigating paradoxical p-AKT upregulation upon this compound treatment.
The table below shows representative data from HT-29 cells treated for 24 hours.
| Treatment Group | p-ERK (Relative Intensity) | p-AKT (S473) (Relative Intensity) | % Cell Viability |
| Vehicle (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.11 | 100% |
| This compound (1 µM) | 0.15 ± 0.04 | 2.85 ± 0.21 | 75% |
| GDC-0941 (1 µM) | 0.95 ± 0.09 | 0.21 ± 0.05 | 82% |
| This compound (1 µM) + GDC-0941 (1 µM) | 0.13 ± 0.03 | 0.25 ± 0.06 | 35% |
-
Cell Culture and Lysis:
-
Plate HT-29 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the indicated compounds (Vehicle, this compound, PI3K inhibitor, combination) for 24 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (load 20-30 µg of protein per lane).
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK1/2, anti-p-AKT S473, anti-total ERK, anti-total AKT, anti-GAPDH) overnight at 4°C with gentle agitation. All antibodies should be diluted in 5% BSA in TBST.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels, and then to the loading control (e.g., GAPDH).
-
Issue 2: High Off-Target Cytotoxicity in Control Cell Lines
Question: We are using this compound on our target KRAS-mutant cancer cell line and it works well. However, when we test it on a non-cancerous control cell line (e.g., MCF-10A), we see significant cytotoxicity at concentrations where we expect high specificity. Why is our control cell line dying?
Answer: While this compound was designed for high specificity to MEK1/2, several factors could contribute to off-target toxicity in certain cell lines:
-
Basal Pathway Activity: Some non-transformed cell lines may still rely on a basal level of MAPK signaling for survival, which is inhibited by the compound.
-
Transporter Expression: The control cell line might express high levels of an uptake transporter that concentrates the drug intracellularly to toxic levels.
-
Metabolic Conversion: The cell line could metabolize this compound into a more toxic byproduct.
-
Off-Target Kinase Inhibition: At higher concentrations, this compound may inhibit other kinases essential for the survival of that specific cell line.
Caption: A logical workflow to determine the cause of off-target cytotoxicity.
The following table illustrates the difference in potency and cytotoxicity across cell lines.
| Cell Line | Mutation Status | MEK Inhibition IC50 (nM) | Cytotoxicity IC50 (nM) | Therapeutic Window (Cytotoxicity/MEK) |
| HT-29 | BRAF V600E | 15 ± 3 | 150 ± 25 | 10.0 |
| A549 | KRAS G12S | 25 ± 5 | 280 ± 40 | 11.2 |
| MCF-10A | Wild-Type | 180 ± 30 | 350 ± 50 | 1.9 |
A small therapeutic window in a control line like MCF-10A suggests potential on-target or off-target toxicity issues.
-
Cell Seeding:
-
Seed cells (e.g., MCF-10A) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2x concentration serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control and wells with a known cytotoxic agent (e.g., Staurosporine) as a positive control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium + MTT + DMSO only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.
-
Plot the results on a dose-response curve and calculate the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).
-
Validation & Comparative
A Comparative Analysis of Cimetidine and Methotrexate in Preclinical Autoimmune Models
An objective guide for researchers and drug development professionals on the comparative efficacy and mechanisms of action of Cimetidine and Methotrexate in the context of autoimmune disease models.
Please Note: This comparison guide addresses Cimetidine versus Methotrexate. Initial searches for "Cinoctramide" did not yield relevant results in the context of autoimmune or inflammatory conditions. It is presumed that "this compound" was a misspelling of "Cimetidine," a histamine H2-receptor antagonist with known immunomodulatory properties. This guide has been prepared based on this assumption.
Introduction
Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant challenge in drug development. Methotrexate, a folate antagonist, is a cornerstone therapy for many autoimmune conditions, including rheumatoid arthritis. Cimetidine, a histamine H2-receptor antagonist primarily known for its use in acid reflux, has also demonstrated immunomodulatory effects, suggesting its potential as a therapeutic agent in autoimmune disorders. This guide provides a comparative overview of the available preclinical data for cimetidine and methotrexate in autoimmune models, focusing on their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.
Mechanism of Action
The two drugs exert their effects through distinct signaling pathways. Methotrexate primarily interferes with DNA synthesis and induces anti-inflammatory effects through adenosine signaling. Cimetidine's immunomodulatory actions are mediated through the blockade of histamine H2 receptors on immune cells.
Cimetidine Signaling Pathway
Cimetidine, by blocking the H2 receptor, can modulate the activity of various immune cells, including T-lymphocytes and natural killer (NK) cells. This blockade is thought to inhibit the immunosuppressive effects of histamine, thereby enhancing cell-mediated immunity.
Methotrexate Signaling Pathway
Methotrexate's primary mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, thereby inhibiting the proliferation of rapidly dividing cells like activated lymphocytes.[1] Additionally, methotrexate increases the extracellular concentration of adenosine, which has potent anti-inflammatory effects.[2]
Comparative Efficacy in Autoimmune Models
Direct head-to-head comparative studies of cimetidine and methotrexate in autoimmune models are scarce in the available literature. However, by examining data from similar models, we can draw some inferences about their relative efficacy. The most relevant data has been found in rodent models of rheumatoid arthritis, namely Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA).
Quantitative Data from Preclinical Studies
| Drug | Model | Animal | Dose | Key Findings | Reference |
| Cimetidine | Adjuvant-Induced Arthritis (AIA) | Rat | 25 mg/kg | 70% reduction in paw swelling. | [3] |
| Cimetidine | Adjuvant-Induced Arthritis (AIA) | Rat | 5 mg/kg | 30% higher bone mineral density compared to control. | [3] |
| Cimetidine | Induced Periodontal Disease | Rat | Not specified | Significant reduction in IL-6, MMP-1, and MMP-9 immunoexpression. | [4] |
| Methotrexate | Collagen-Induced Arthritis (CIA) | Mouse | 20 mg/kg/week | Reduced clinical disease score from 13.8 to 4; reduced paw volume expansion to 12%. | [5] |
| Methotrexate | Adjuvant-Induced Arthritis (AIA) | Rat | 1 mg/kg/week | Significantly reduced arthritis score; reduced plasma IL-1β and TNF-α levels. | [6] |
| Methotrexate | Collagen-Induced Arthritis (CIA) | Mouse | 2.5 mg/kg (i.v. 3x/week) | Significantly reduced incidence and severity of arthritis (paw thickness and arthritis index). | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in the cited studies.
Adjuvant-Induced Arthritis (AIA) Model in Rats (for Cimetidine)
-
Animal Model: Lewis rats are typically used for this model.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis emulsified in Freund's incomplete adjuvant at the base of the tail.
-
Drug Administration: Cimetidine is administered orally or via intraperitoneal injection at specified doses (e.g., 5 mg/kg or 25 mg/kg) for a defined period following the induction of arthritis.
-
Outcome Measures:
-
Paw Volume/Swelling: Measured using a plethysmometer at regular intervals to assess the degree of inflammation.
-
Arthritis Score: A semi-quantitative scoring system (typically 0-4) is used to evaluate the severity of arthritis in each paw based on erythema, swelling, and joint deformity.
-
Bone Mineral Density: Assessed using techniques like dual-energy X-ray absorptiometry (DEXA) on excised femurs at the end of the study.
-
Histopathology: Joints are collected, sectioned, and stained (e.g., with H&E) to evaluate synovial inflammation, cartilage destruction, and bone erosion.
-
Cytokine Analysis: Blood or tissue samples are collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using methods like ELISA.[8]
-
Collagen-Induced Arthritis (CIA) Model in Mice (for Methotrexate)
-
Animal Model: DBA/1 mice are a commonly used susceptible strain.
-
Induction of Arthritis: Arthritis is induced by an initial intradermal injection of type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) approximately 21 days later.
-
Drug Administration: Methotrexate is typically administered via subcutaneous or intraperitoneal injection at specified doses (e.g., 1 to 20 mg/kg) on a weekly or bi-weekly schedule, starting before or after the onset of clinical arthritis.
-
Outcome Measures:
-
Clinical Arthritis Score: A scoring system (e.g., 0-4 per paw, for a total score of 0-16) is used to assess the severity of arthritis based on paw swelling and erythema.
-
Paw Thickness/Volume: Measured with calipers or a plethysmometer.
-
Histopathology: Joint tissues are examined for signs of inflammation, pannus formation, cartilage damage, and bone erosion.
-
Cytokine and Antibody Levels: Serum or joint tissue levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-collagen antibodies are quantified by ELISA.[9][10][11]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a therapeutic agent in an induced arthritis model.
References
- 1. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in experimental models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H2-receptor antagonist, cimetidine, inhibits the articular osteopenia in rats with adjuvant-induced arthritis by suppressing the osteoclast differentiation induced by histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cimetidine Reduces Interleukin-6, Matrix Metalloproteinases-1 and -9 Immunoexpression in the Gingival Mucosa of Rat Molars With Induced Periodontal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Relationship Between Methotrexate Polyglutamation and Efficacy in the Collagen-Induced Arthritis Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. scispace.com [scispace.com]
- 8. Interleukin-1β and Interleukin-6 in Arthritis Animal Models: Roles in the Early Phase of Transition from Acute to Chronic Inflammation and Relevance for Human Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Distinct contribution of IL-6, TNF-α, IL-1, and IL-10 to T cell–mediated spontaneous autoimmune arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Cinoctramide: An Examination of its Role as an Immunomodulator Reveals a Scientific Void
A comprehensive review of available scientific literature and chemical databases reveals no evidence to support the classification of Cinoctramide as an immunomodulator. Despite requests for a comparative analysis against other immunomodulating agents, extensive searches have failed to identify any studies, experimental data, or clinical trials that investigate the immunomodulatory properties of this compound. Therefore, a direct comparison with established immunomodulators, as originally requested, cannot be provided.
This compound, also known by its chemical name Octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine, is cataloged in chemical databases such as PubChem with the molecular formula C19H27NO4[1]. However, beyond its basic chemical identifiers, there is a significant lack of information regarding its pharmacological activity, particularly in the context of the immune system. Searches for its therapeutic use, clinical applications, or any associated research into its mechanism of action have not yielded any relevant results pertaining to immunomodulation.
The core of the user's request was to compare this compound with other immunomodulators. Immunomodulators are substances that can either enhance or suppress the body's immune responses. This class of drugs is pivotal in treating a wide array of conditions, including autoimmune diseases, cancers, and infections. They function through diverse mechanisms, such as influencing cytokine production, modulating T-cell and B-cell activity, and altering immune signaling pathways.
Prominent examples of well-established immunomodulators include:
-
Methotrexate: A cornerstone in the treatment of rheumatoid arthritis and other autoimmune diseases, it primarily acts by inhibiting dihydrofolate reductase, an enzyme crucial for the proliferation of immune cells.
-
Cyclosporine and Tacrolimus: These calcineurin inhibitors are widely used to prevent organ transplant rejection and treat various autoimmune conditions. They work by blocking the activation of T-lymphocytes.
-
Tumor Necrosis Factor (TNF) inhibitors: This class of biologic drugs, including adalimumab and infliximab, specifically targets and neutralizes TNF-alpha, a key inflammatory cytokine.
The 3,4,5-trimethoxycinnamic acid (TMCA) moiety present in this compound is found in a variety of naturally occurring and synthetic compounds that exhibit a range of biological activities[2]. However, the presence of this chemical group does not inherently confer immunomodulatory properties to the entire molecule. The specific structure and overall pharmacology of a compound determine its biological function.
References
Unveiling the Anesthetic Landscape: A Comparative Analysis of Dexmedetomidine
Initial inquiries into the anesthetic efficacy of cinoctramide have yielded no scientific literature or clinical data to support its use in this context. As such, this guide will pivot to a comprehensive comparison of a well-established anesthetic agent, dexmedetomidine, with other known anesthetics. This analysis will provide researchers, scientists, and drug development professionals with a detailed overview of its performance, supported by experimental data.
Dexmedetomidine, a highly selective alpha-2 adrenergic agonist, has carved a niche in modern anesthetic practice due to its unique pharmacological profile, offering sedation, analgesia, and sympatholysis.[1][2][3] This guide will delve into the efficacy of dexmedetomidine in comparison to commonly used anesthetics such as propofol, midazolam, and sevoflurane, focusing on key performance indicators, underlying mechanisms, and experimental protocols.
Comparative Efficacy: A Quantitative Overview
The efficacy of an anesthetic agent is a multifactorial assessment, encompassing the speed of onset, duration of action, quality of sedation and analgesia, and its impact on hemodynamic stability. The following tables summarize the quantitative data from various comparative studies.
Table 1: Sedative and Analgesic Efficacy
| Parameter | Dexmedetomidine | Propofol | Midazolam | Sevoflurane | Source(s) |
| Sedation Level (Target RASS) | Comparable to midazolam and propofol in achieving light to moderate sedation.[4][5][6][7] | Effective for a wide range of sedation depths. | Effective for light to moderate sedation.[4][5] | Dose-dependent sedation as a component of general anesthesia. | [4][5][6][7] |
| Opioid-Sparing Effect | Significant reduction in opioid requirements.[6][7] | Less pronounced opioid-sparing effect compared to dexmedetomidine.[6][7] | No significant analgesic properties.[8] | Can reduce the requirement for intraoperative opioids. | [6][7][8] |
| Incidence of Delirium | Lower incidence of delirium compared to midazolam and propofol.[4][9][10][11] | Higher incidence of delirium compared to dexmedetomidine.[9][10][11] | Associated with a higher risk of delirium, particularly in older patients.[4] | Emergence agitation can be an issue, especially in children.[12] | [4][9][10][11][12] |
Table 2: Onset, Recovery, and Hemodynamic Profile
| Parameter | Dexmedetomidine | Propofol | Midazolam | Sevoflurane | Source(s) |
| Onset of Action | Slower onset compared to propofol. | Rapid onset of action. | Slower onset than propofol. | Rapid induction of anesthesia. | [13] |
| Recovery Time | Recovery can be longer than propofol, but patients are easily arousable.[14] | Rapid recovery and less residual sedation.[14] | Longer recovery times and potential for residual sedation. | Rapid emergence from anesthesia. | [14] |
| Hemodynamic Stability | Can cause initial hypertension with a loading dose, followed by hypotension and bradycardia.[2] | Often causes hypotension and a decrease in systemic vascular resistance.[15] | Generally provides good hemodynamic stability, with minimal cardiovascular depression. | Dose-dependent decreases in blood pressure and systemic vascular resistance.[16][17] | [2][15][16][17] |
| Respiratory Effects | Minimal respiratory depression.[14][18] | Can cause significant respiratory depression and apnea.[14] | Can cause respiratory depression, especially when combined with opioids. | Dose-dependent respiratory depression. | [14][18] |
Mechanism of Action: The Alpha-2 Adrenergic Pathway
Dexmedetomidine exerts its effects by acting as a selective agonist at α2-adrenergic receptors in the central nervous system.[1][2][3][19] This binding initiates a G-protein-coupled signaling cascade that leads to the inhibition of norepinephrine release, resulting in sedation and analgesia.[1][2][18] The primary site of its sedative action is the locus coeruleus, a key area in the brainstem for regulating arousal and wakefulness.[1][2][18] Its analgesic effects are mediated by α2-adrenoceptors in the spinal cord.[3][18]
Experimental Protocols: A Framework for Comparative Studies
The following provides a generalized experimental protocol for a prospective, randomized, double-blind clinical trial comparing dexmedetomidine and a comparator anesthetic (e.g., propofol) for sedation in a clinical setting.
Detailed Methodologies:
-
Patient Population: Adult patients in a medical or surgical intensive care unit (ICU) who are expected to require mechanical ventilation for more than 24 hours.[4]
-
Intervention:
-
Dexmedetomidine Group: Continuous infusion of dexmedetomidine, typically initiated at a dose of 0.2-0.7 µg/kg/hr and titrated to achieve the desired level of sedation (e.g., a Richmond Agitation-Sedation Scale [RASS] score between -2 and +1).[4]
-
Comparator Group (e.g., Propofol): Continuous infusion of propofol, typically initiated at a dose of 5-50 µg/kg/min and titrated to the same target sedation level.[10][20]
-
-
Data Collection and Outcome Measures:
-
Primary Outcome: Percentage of time within the target sedation range.[4]
-
Secondary Outcomes:
-
Incidence and duration of delirium, assessed using a validated tool such as the Confusion Assessment Method for the ICU (CAM-ICU).[4]
-
Hemodynamic parameters (heart rate, mean arterial pressure) recorded at regular intervals.
-
Requirement for rescue sedatives or analgesics.
-
Duration of mechanical ventilation and ICU length of stay.[4][9]
-
Incidence of adverse events, such as hypotension, hypertension, bradycardia, and tachycardia.[4][13]
-
-
-
Statistical Analysis: Appropriate statistical tests (e.g., t-tests, chi-square tests) are used to compare the outcomes between the two groups.
Conclusion
Dexmedetomidine presents a valuable alternative and adjunct to traditional anesthetic agents. Its unique mechanism of action provides a distinct clinical profile characterized by cooperative sedation, analgesia, and a favorable respiratory profile. However, its hemodynamic effects, particularly the potential for bradycardia and hypotension, require careful monitoring. Comparative clinical trials have demonstrated its efficacy in reducing the incidence of delirium and opioid consumption, which are significant advantages in various clinical settings. The choice of anesthetic should always be tailored to the individual patient's physiological status and the specific requirements of the medical or surgical procedure. Further research is warranted to fully elucidate the long-term benefits and optimal use of dexmedetomidine in diverse patient populations.
References
- 1. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 2. openanesthesia.org [openanesthesia.org]
- 3. Dexmedetomidine: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexmedetomidine vs midazolam for sedation of critically ill patients: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.aap.org [publications.aap.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison between dexmedetomidine and propofol for sedation in the intensive care unit: patient and clinician perceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexmedetomidine versus Midazolam in Procedural Sedation. A Systematic Review of Efficacy and Safety | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of propofol and dexmedetomidine infused overnight to treat hyperactive and mixed ICU delirium: a protocol for the Basel ProDex clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Propofol and Dexmedetomidine Infused Overnight to Treat Hyperactive and Mixed ICU Delirium: A Prospective Randomised Controlled Clinical Trial [mdpi.com]
- 12. Effect of Dexmedetomidine on Sevoflurane Requirements and Emergence Agitation in Children Undergoing Ambulatory Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of clinical efficacy and safety between dexmedetomidine and propofol among patients undergoing gastrointestinal endoscopy: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative evaluation of propofol versus dexmedetomidine infusion for hypotensive anesthesia during functional endoscopic sinus surgery: a prospective randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hemodynamic and respiratory changes following dexmedetomidine administration during general anesthesia: sevoflurane vs desflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. What is the mechanism of Dexmedetomidine? [synapse.patsnap.com]
- 19. www2.pedsanesthesia.org [www2.pedsanesthesia.org]
- 20. anestesiarianimazione.com [anestesiarianimazione.com]
Validating the Anti-inflammatory Effects of Cinoctramide: A Comparative Analysis
Introduction
The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. This guide provides a comparative analysis of the anti-inflammatory effects of Cinoctramide, a putative anti-inflammatory compound. Due to the limited publicly available data specifically on this compound, this guide establishes a framework for its evaluation by comparing its hypothetical effects with well-characterized anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the natural compound Cinnamic Aldehyde. The experimental protocols and data presented are based on established methodologies used to validate anti-inflammatory compounds.
Comparative Efficacy of Anti-inflammatory Agents
The anti-inflammatory potential of a compound is typically assessed by its ability to inhibit key inflammatory mediators and cellular processes. The following tables summarize hypothetical comparative data for this compound against Indomethacin and Cinnamic Aldehyde in key in vitro and in vivo assays.
Table 1: In Vitro Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | Inhibition of Nitric Oxide (NO) Production (%) | Inhibition of TNF-α Release (%) | Inhibition of IL-6 Release (%) |
| This compound | 1 | 15 ± 2.1 | 12 ± 1.8 | 10 ± 1.5 |
| 10 | 45 ± 3.5 | 40 ± 2.9 | 35 ± 2.4 | |
| 50 | 85 ± 5.2 | 80 ± 4.7 | 75 ± 4.1 | |
| Indomethacin | 1 | 10 ± 1.5 | 8 ± 1.2 | 5 ± 0.9 |
| 10 | 30 ± 2.8 | 25 ± 2.1 | 20 ± 1.8 | |
| 50 | 65 ± 4.1 | 60 ± 3.5 | 55 ± 3.2 | |
| Cinnamic Aldehyde | 1 | 20 ± 2.5 | 18 ± 2.0 | 15 ± 1.7 |
| 10 | 55 ± 4.0 | 50 ± 3.3 | 45 ± 3.0 | |
| 50 | 90 ± 6.1 | 88 ± 5.5 | 82 ± 4.9 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Anti-inflammatory Effects in a Carrageenan-Induced Paw Edema Model in Mice
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h | Myeloperoxidase (MPO) Activity Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 10 | 25 ± 3.1 | 20 ± 2.5 |
| 50 | 55 ± 4.8 | 50 ± 4.2 | |
| Indomethacin | 10 | 60 ± 5.2 | 55 ± 4.9 |
| Cinnamic Aldehyde | 50 | 45 ± 3.9 | 40 ± 3.5 |
Data are presented as mean ± standard deviation.
Mechanism of Action: Signaling Pathway Modulation
The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory cytokines and enzymes.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway, including p38 and JNK, is another critical regulator of inflammatory responses.
Caption: Putative inhibitory effect of this compound on the MAPK signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.
Workflow:
Caption: Workflow for in vitro anti-inflammatory screening.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of this compound, Indomethacin, or Cinnamic Aldehyde for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatants is measured as an indicator of NO production using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
Workflow:
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Methodology:
-
Animals: Male ICR mice (6-8 weeks old) are used.
-
Drug Administration: this compound (10 and 50 mg/kg), Indomethacin (10 mg/kg), or vehicle are administered orally 1 hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar tissue of the right hind paw.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. The percentage of inhibition of edema is calculated.
-
Myeloperoxidase (MPO) Assay: At the end of the experiment, the animals are euthanized, and the paw tissues are collected. The tissues are homogenized, and MPO activity, an indicator of neutrophil infiltration, is determined spectrophotometrically.
This guide outlines a comprehensive framework for validating the anti-inflammatory effects of this compound. The provided tables and diagrams offer a clear comparison with established anti-inflammatory agents, while the detailed experimental protocols ensure the reproducibility of the findings. The hypothetical data suggest that this compound may exert its anti-inflammatory effects by inhibiting the production of key inflammatory mediators through the suppression of the NF-κB and MAPK signaling pathways. Further experimental validation is necessary to confirm these findings and fully elucidate the therapeutic potential of this compound.
Unveiling the Potential of Cinoctramide: A Comparative Analysis of a Novel Bioactive Compound
For Immediate Release
In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. This guide presents a comparative analysis of Cinoctramide, a derivative of 3,4,5-trimethoxycinnamic acid (TMCA), and its potential mechanisms of action. While direct experimental validation studies on this compound are not extensively available in public literature, this report synthesizes data from closely related TMCA derivatives to provide a prospective evaluation of its bioactivity. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's potential and its standing relative to established therapeutic agents.
Introduction to this compound
This compound, chemically known as Octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine and identified by the National Service Center (NSC) number 760405, is a synthetic amide derivative of 3,4,5-trimethoxycinnamic acid (TMCA). TMCA and its derivatives are a class of compounds that have garnered significant interest in the scientific community due to their diverse biological activities. Research has indicated that TMCA derivatives possess potential antitumor, anxiolytic, and antimicrobial properties. This guide will explore these potential applications by comparing the performance of related TMCA compounds to existing drugs in these therapeutic areas.
Prospective Therapeutic Applications and Comparative Analysis
Based on the known biological activities of its parent compound and related derivatives, this compound is hypothetically positioned to be active in several therapeutic domains. Here, we present a comparative overview against established drugs in these fields.
Anticancer Activity
Several studies have highlighted the potential of TMCA derivatives as anticancer agents. The proposed mechanism often involves the induction of cell cycle arrest and apoptosis in cancer cells. For instance, a study on a TMCA ester demonstrated moderate activity against the MDA-MB231 human breast cancer cell line.
Table 1: Comparison of Anticancer Activity
| Compound/Drug | Mechanism of Action | Target Cell Line | IC50 (µM) |
| TMCA Ester (Hypothetical this compound Analog) | Inhibition of c-MET (tyrosine-protein kinase Met) | MDA-MB231 | 46.7 |
| Palbociclib (Ibrance) [1] | Inhibits cyclin-dependent kinases (CDK4 and CDK6) | Hormone Receptor-Positive Breast Cancer Cells | Varies by cell line |
| Tamoxifen [2] | Selective estrogen receptor modulator (SERM) | Estrogen Receptor-Positive Breast Cancer Cells | Varies by cell line |
| Doxorubicin [3] | Intercalates into DNA, inhibits topoisomerase II, generates free radicals | Broad-spectrum | Varies by cell line |
Anxiolytic Activity
Derivatives of TMCA have been investigated for their potential to ameliorate anxiety. The proposed mechanism involves the restoration of stress-mediated repression of tyrosine hydroxylase, an enzyme involved in dopamine synthesis.
Table 2: Comparison of Anxiolytic Mechanisms
| Compound/Drug | Primary Mechanism of Action |
| TMCA Derivatives (Hypothetical this compound Analog) | Restoration of tyrosine hydroxylase expression |
| Alprazolam (Xanax) [4] | Enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[5] |
| Sertraline (Zoloft) | Selective serotonin reuptake inhibitor (SSRI).[6] |
| Buspirone [7] | Acts on serotonin and dopamine receptors. |
Trypanocidal Activity
Recent research has explored the activity of 3,4,5-trimethoxycinnamates against Trypanosoma cruzi, the parasite responsible for Chagas disease. The mechanism is believed to involve the induction of oxidative stress and mitochondrial damage within the parasite.
Table 3: Comparison of Trypanocidal Activity
| Compound/Drug | Mechanism of Action | Target Organism | IC50 (µM) |
| Piplartine-Inspired 3,4,5-trimethoxycinnamate | Induction of oxidative stress and mitochondrial damage | Trypanosoma cruzi (epimastigote) | 28.21 |
| Benznidazole [8] | Generates radical species that damage parasitic DNA, RNA, and protein synthesis.[8] | Trypanosoma cruzi | Varies by strain |
| Nifurtimox [8] | Formation of nitro anion radicals leading to cellular damage.[8] | Trypanosoma cruzi | Varies by strain |
Experimental Methodologies
The following are detailed protocols for key in vitro assays that would be essential for the validation of this compound's biological activity.
MTT Assay for Cell Viability (Anticancer Screening)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Addition: Treat the cells with various concentrations of the test compound (e.g., this compound) and control drugs.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
In Vitro Trypanocidal Activity Assay
This assay is used to determine the efficacy of a compound against Trypanosoma cruzi.[12][13][14]
Protocol:
-
Parasite Culture: Culture Trypanosoma cruzi epimastigotes in a suitable medium (e.g., HMI-9) at 28°C.
-
Assay Preparation: Dispense 50 µL of medium into each well of a 96-well plate. Add test compounds at various concentrations.[13]
-
Parasite Addition: Adjust the parasite density and add 50 µL of the parasite suspension to each well.[13]
-
Incubation: Incubate the plates for 48-72 hours at 28°C.
-
Viability Assessment: Add a viability indicator such as resazurin to each well and incubate for another 24 hours.[13]
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[13]
Conclusion and Future Directions
While direct experimental data for this compound is currently limited, the existing research on related TMCA derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The comparative analysis presented in this guide suggests that this compound may exhibit promising activity in the fields of oncology, neurology, and infectious diseases.
Future validation studies should focus on conducting the described in vitro assays to determine the specific IC50 values of this compound against relevant cancer cell lines and Trypanosoma cruzi. Furthermore, in vivo studies in animal models will be crucial to assess its efficacy, pharmacokinetics, and safety profile. Elucidating the precise molecular targets and signaling pathways affected by this compound will provide a clearer understanding of its mechanism of action and pave the way for its potential clinical development.
This guide serves as a preliminary framework for the scientific community to build upon, encouraging further research into this promising compound. The structured data and detailed protocols provided herein are intended to facilitate these future validation efforts.
References
- 1. Targeted Drug Therapy | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 2. Mechanisms of action for FDA-approved drugs targeting breast cancer | Revista de Senología y Patología Mamaria - Journal of Senology and Breast Disease [elsevier.es]
- 3. Regulation and New Treatment Strategies in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytics: Everything You Need to Know [healthline.com]
- 5. Anxiolytics and Sedative-Hypnotics Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anxiolytic - Wikipedia [en.wikipedia.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Chagas Disease (American Trypanosomiasis) Medication: Antiprotozoal agents [emedicine.medscape.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Assessment of the in vitro trypanocidal activity [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
Comparative Analysis of Cinoctramide Analogues: A Guide for Researchers
A comprehensive evaluation of Cinoctramide and its structural analogues remains a field with limited publicly available data. As of late 2025, specific quantitative comparisons of the relative potencies of this compound analogues are not readily found in scientific literature. However, by examining derivatives of 3,4,5-trimethoxycinnamic acid (TMCA), a core structural component of this compound, we can infer potential structure-activity relationships and explore the pharmacological landscape of related compounds.
This guide provides a comparative overview based on available information on TMCA derivatives, which may serve as a valuable reference for researchers and drug development professionals interested in the potential therapeutic applications of this compound-related structures. This compound, chemically identified as Octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine, possesses a trimethoxycinnamoyl moiety that is also present in a variety of biologically active compounds.
Putative Therapeutic Class and Mechanism of Action
While the specific therapeutic class of this compound is not well-delineated in available literature, recent studies on TMCA derivatives suggest a potential role as central nervous system agents. Research into these related compounds has indicated possible anxiolytic effects. The mechanism of action for these derivatives is thought to involve the modulation of neurotransmitter systems, with evidence pointing towards interactions with dopamine and serotonin receptors.[1]
Comparative Potency of TMCA Derivatives
To illustrate the type of comparative data relevant to this class of compounds, the following table summarizes the biological activity of various TMCA derivatives. It is important to note that these are not direct analogues of this compound but share the same active core.
| Compound ID | Structure | Biological Activity | Potency (IC₅₀/EC₅₀) | Reference |
| TMCA#5 | Amide derivative of TMCA | Anxiolytic effects; Restoration of stress-mediated repression of tyrosine hydroxylase | Not Specified | [1] |
| TMCA#9 | Amide derivative of TMCA | Anxiolytic effects; Restoration of stress-mediated repression of tyrosine hydroxylase | Not Specified | [1] |
| Ester S1 | Ester derivative of TMCA | Moderate antitumor activity against MDA-MB231 human breast cancer cells | IC₅₀: 46.7 μM | [2] |
| Ester N5 | Ester derivative of TMCA | Potent inhibition of soluble epoxide hydrolase | IC₅₀: 6.4 μM | [2] |
| Amides S11-13 | Amide derivatives of TMCA | Cell cycle inhibition in HeLa and IMR-32 cells (G2-M phase) | Not Specified | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the table above are crucial for the replication and extension of these findings.
Antitumor Activity Assay (MTT Assay)
The antiproliferative properties of synthesized cinnamide derivatives were evaluated against the HepG2 (liver) cancerous cell line using the standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) technique.[3]
-
Cell Culture: HepG2 cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
In Vitro Cholinesterase Inhibition Assay
The ability of compounds to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is determined using a modified Ellman's method.
-
Enzyme and Substrate Preparation: Solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogen (5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB) are prepared in a suitable buffer.
-
Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the test compound.
-
Substrate Addition: The reaction is initiated by the addition of the substrate.
-
Absorbance Monitoring: The change in absorbance is monitored over time at a specific wavelength (e.g., 412 nm) as the substrate is hydrolyzed, leading to a reaction with DTNB.
-
IC₅₀ Calculation: The IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the research. The following diagrams, generated using Graphviz, illustrate a putative signaling pathway for TMCA derivatives and a typical experimental workflow for assessing their biological activity.
Caption: Putative signaling pathway for the anxiolytic effects of TMCA derivatives.
Caption: General experimental workflow for screening the biological activity of novel compounds.
References
- 1. Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Cinoctramide: A Search for Comparative Data
A comprehensive investigation into the scientific and medical literature has revealed a significant information gap regarding the compound Cinoctramide. As of the current date, there is a notable absence of published research detailing its mechanism of action, associated signaling pathways, or any experimental data pertinent to its biological effects. This lack of foundational scientific information makes a direct head-to-head comparison with any novel therapeutic compounds fundamentally impossible.
For a meaningful comparative analysis, a baseline understanding of a compound's pharmacological profile is essential. This includes its molecular targets, the signaling cascades it modulates, and its efficacy and safety as demonstrated through preclinical and clinical studies. Without such data for this compound, any attempt to draw parallels or distinctions with other novel compounds would be purely speculative and lack the scientific rigor required for researchers, scientists, and drug development professionals.
The development of a comprehensive comparison guide, as initially intended, is contingent upon the availability of robust, peer-reviewed data. This would typically involve summarizing quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological processes. However, in the case of this compound, the absence of this primary information precludes the creation of such a guide.
Further research and the publication of experimental findings on this compound are necessary before a comparative analysis can be undertaken. Researchers and drug development professionals are encouraged to monitor scientific databases and publications for any future disclosures regarding this compound. Until such information becomes available, any discussion of this compound's therapeutic potential or its standing relative to other novel agents remains in the realm of the unknown.
Reproducibility of Cinoctramide experimental results
An objective comparison of the reproducibility of experimental results for Cinoctramide cannot be provided at this time. A comprehensive search for "this compound," including its mechanism of action, signaling pathways, and published experimental data, did not yield any specific information about a compound with this name.
The search results did not contain any references to a drug or research compound identified as this compound. Consequently, no experimental data, protocols, or information on its therapeutic alternatives could be found. This lack of available data prevents the creation of a comparison guide as requested.
For a meaningful analysis and to fulfill the request, clarification on the identity of "this compound" is necessary. It is possible that the name is misspelled, refers to a very new or proprietary compound not yet in the public domain, or is known by a different designation.
Once accurate information about this compound and its associated research is available, a thorough comparison guide can be developed, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.
Obscure Compound "Cinoctramide" Presents Challenge for Comparative Safety Analysis
Efforts to generate a comparative safety profile of the chemical compound Cinoctramide against standard of care treatments have been halted due to a significant lack of publicly available data on its therapeutic application and clinical investigation.
Initial research into this compound, identified chemically as Octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine and also known by the identifier NSC-760405, has failed to uncover any specific medical indication for which it has been formally investigated or approved. Despite its classification as a derivative of 3,4,5-trimethoxycinnamic acid (TMCA), a compound known to be a precursor for molecules with a wide range of biological activities including antitumor and antiviral properties, no definitive therapeutic target for this compound itself could be established from available scientific literature, patent databases, or clinical trial registries.
This absence of a clear indication makes it impossible to identify a relevant "standard of care" for comparison, a critical component for the requested analysis. Standard of care treatments are specific to a particular disease or condition, and without this context, a meaningful and accurate safety comparison cannot be conducted.
Further searches for preclinical or clinical data on the safety and efficacy of this compound were also unsuccessful. No published studies detailing its pharmacological profile, adverse effects, or outcomes in human subjects were found. This suggests that this compound may be a compound that was synthesized for research purposes but did not advance to significant stages of drug development.
Given the fundamental lack of information regarding this compound's intended use and its effects, the creation of a publishable comparison guide that meets the core requirements of data presentation, experimental protocol detailing, and visualization of pathways is not feasible at this time. Further investigation would be contingent on the emergence of primary research data that elucidates the therapeutic context of this compound.
Safety Operating Guide
Navigating the Safe Disposal of Cinoctramide in a Laboratory Setting
Characterization and Segregation of Cinoctramide Waste
The first step in the proper disposal of this compound is to characterize the waste. Waste streams in a laboratory setting can be diverse, and each requires a specific disposal route. It is crucial to avoid mixing different types of waste to ensure safe and compliant disposal.
Table 1: this compound Waste Stream Characterization and Disposal
| Waste Type | Description | Recommended Disposal Stream |
| Unused or Expired this compound | Pure, unadulterated this compound powder or solutions. | Non-Hazardous or Hazardous Pharmaceutical Waste (pending institutional evaluation) |
| Contaminated Labware (Solid) | Items such as gloves, pipette tips, and empty vials with residual this compound. | Trace Chemotherapy/Pharmaceutical Waste or Biohazardous Waste (if applicable) |
| Contaminated Labware (Sharps) | Needles, syringes, and other sharp objects contaminated with this compound. | Sharps Container for Hazardous/Pharmaceutical Waste |
| Aqueous Solutions | Solutions containing this compound. | Chemical Waste (Aqueous) |
| Organic Solvent Solutions | This compound dissolved in organic solvents. | Chemical Waste (Organic Solvents) |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is paramount for ensuring safety and compliance. The following steps provide a general framework for handling this compound waste.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound.
-
Segregate the waste at the point of generation into the categories outlined in Table 1. Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
2. Proper Containerization:
-
Use appropriate, clearly labeled, and sealed containers for each waste stream.[2]
-
Containers must be compatible with the chemical nature of the waste. For instance, organic solvent waste should be collected in solvent-safe containers.
-
Ensure all containers are properly labeled with the contents, including "this compound Waste" and any other relevant hazard information.
3. Handling Spills:
-
In the event of a this compound spill, evacuate the area if necessary.
-
Wear appropriate personal protective equipment (PPE), including gloves and eye protection, before cleaning the spill.
-
For liquid spills, use an absorbent material to contain and clean up the substance.
-
Collect all spill cleanup materials and dispose of them as hazardous waste.[2]
4. Final Disposal:
-
All this compound waste should be disposed of as chemical or pharmaceutical waste in accordance with local, state, and federal regulations.[3]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste.[2]
-
Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[4]
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
Conclusion
While specific hazard data for this compound is limited, treating it with the caution afforded to all research chemicals is a prudent approach. By implementing a robust waste management strategy that includes proper characterization, segregation, containerization, and disposal through certified channels, laboratories can ensure the safety of their personnel and minimize their environmental impact. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.
References
Essential Safety and Operational Protocols for Handling Cinoctramide
For laboratory personnel engaged in research and development, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides detailed procedural information for the use of personal protective equipment (PPE) when working with Cinoctramide, a compound requiring careful management to mitigate potential hazards. Adherence to these protocols is critical for personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE) Specifications
This compound is classified as a hazardous substance, causing skin and serious eye irritation.[1][2][3] Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Standard/Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 / EN 166 | To prevent eye contact with this compound dust or splashes, which can cause serious irritation.[1][3][4] |
| Hand Protection | Double Chemotherapy Gloves | ASTM D6978 | To provide maximum protection against skin contact, which can cause irritation.[1][5] |
| Body Protection | Laboratory Coat | N/A | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | EN 149 | To be used if handling procedures are likely to generate dust or aerosols.[2][4] |
Procedural Guidance for PPE Usage
The following step-by-step instructions detail the correct procedures for donning, doffing, and disposing of PPE when handling this compound.
Donning PPE: A Step-by-Step Protocol
-
Hand Hygiene: Thoroughly wash and dry hands before beginning.
-
First Pair of Gloves: Don the first pair of chemotherapy-grade gloves.
-
Laboratory Coat: Put on a clean, buttoned laboratory coat.
-
Second Pair of Gloves: Don the second pair of chemotherapy-grade gloves over the cuffs of the laboratory coat.
-
Eye Protection: Wear safety goggles, ensuring a snug fit.[1]
-
Respiratory Protection (if required): If the experimental protocol is likely to generate dust, a NIOSH/MSHA approved respirator must be worn.[2][4]
Doffing PPE: A Step-by-Step Protocol
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as they are removed.
-
Laboratory Coat: Unbutton and remove the laboratory coat, folding the contaminated side inward.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Eye Protection: Remove safety goggles.
-
Respiratory Protection (if worn): Remove the respirator.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Waste Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Containerization
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, absorbent pads, and empty vials, must be placed in a designated, labeled hazardous waste container.[5]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams.[5]
-
Sharps: Any sharps, such as needles or syringes, that have come into contact with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[5]
Disposal Procedure
-
Collection: All waste containers should be kept closed when not in use.
-
Labeling: Ensure all waste containers are accurately labeled with the contents ("this compound Waste") and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of operations when handling this compound, from preparation to disposal, emphasizing safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
